Molecular Pharmacology of Odevixibat HCl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Odevixibat HCl (brand name Bylvay®) is a first-in-class, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odevixibat HCl (brand name Bylvay®) is a first-in-class, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] Developed for the treatment of cholestatic pruritus in patients with progressive familial intrahepatic cholestasis (PFIC), Alagille syndrome (ALGS), and other cholestatic liver diseases, odevixibat represents a targeted therapeutic approach to interrupt the enterohepatic circulation of bile acids.[2][3][4] This technical guide provides a comprehensive overview of the molecular pharmacology of odevixibat, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and a summary of key experimental data and protocols.
Mechanism of Action
Odevixibat is a reversible and selective inhibitor of the ileal bile acid transporter (IBAT), a protein primarily expressed on the apical surface of enterocytes in the terminal ileum.[1][2] IBAT is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.[3][5] By inhibiting IBAT, odevixibat effectively blocks this reabsorption, leading to increased fecal excretion of bile acids.[3][5] This disruption of the enterohepatic circulation results in a reduction of the total bile acid pool and a decrease in serum bile acid (sBA) concentrations.[2][5]
The reduction in sBAs is believed to alleviate the debilitating pruritus (itching) associated with cholestatic conditions, although the exact mechanism linking bile acids to pruritus is not fully understood.[3] Furthermore, the decreased return of bile acids to the liver reduces the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis.[5] Reduced FXR activation leads to a decrease in the expression of its downstream target, fibroblast growth factor 19 (FGF19) in the intestine.[6] FGF19 normally acts as a negative feedback regulator of bile acid synthesis in the liver by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classical bile acid synthesis pathway.[5] Consequently, the reduction in FGF19 signaling leads to an upregulation of CYP7A1 activity and an increase in the synthesis of new bile acids from cholesterol.[5]
Signaling Pathway of Odevixibat's Action
Caption: Odevixibat inhibits IBAT, reducing bile acid reabsorption and serum levels.
Pharmacodynamics
The primary pharmacodynamic effect of odevixibat is the reduction of serum bile acid concentrations. Clinical studies have demonstrated a dose-dependent decrease in sBAs in healthy volunteers and significant reductions in pediatric patients with cholestatic liver diseases.[7]
Objective: To determine the in vitro potency of odevixibat in inhibiting the ileal bile acid transporter.
Methodology: A common method involves a cell-based uptake assay using a cell line stably expressing the human IBAT/ASBT, such as Chinese Hamster Ovary (CHO) cells.
Workflow Diagram:
Caption: Workflow for determining IBAT inhibition using a cell-based assay.
Detailed Steps:
Cell Culture: CHO cells stably transfected with the human IBAT (SLC10A2) gene are cultured in appropriate media and seeded into 96-well plates.
Compound Incubation: Cells are washed and then pre-incubated with varying concentrations of odevixibat or vehicle control for a specified time.
Substrate Addition: A solution containing a radiolabeled bile acid, typically [³H]-taurocholic acid, is added to initiate the uptake reaction.
Uptake and Termination: The uptake is allowed to proceed for a defined period at 37°C before being stopped by rapidly washing the cells with ice-cold buffer.
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
Data Analysis: The percentage of inhibition at each odevixibat concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
Quantification of Serum Bile Acids
Objective: To measure the total and individual bile acid concentrations in serum samples from clinical trial participants.
Methodology: While enzymatic assays can be used for total bile acid measurement, a more detailed analysis of individual bile acid species is typically performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Workflow Diagram:
Caption: Workflow for quantifying serum bile acids using HPLC-MS/MS.
Assessment of FXR Target Gene Expression
Objective: To evaluate the downstream effects of odevixibat on the expression of FXR target genes, such as SHP and CYP7A1.
Methodology: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the mRNA expression levels of target genes in liver biopsies or relevant cell models.
Key Steps:
RNA Extraction: Total RNA is isolated from tissue or cell samples.
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
qPCR: The cDNA is used as a template for qPCR with gene-specific primers for FXR, SHP, CYP7A1, and a housekeeping gene for normalization.
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Conclusion
Odevixibat HCl is a novel, minimally absorbed IBAT inhibitor that effectively reduces serum bile acids and pruritus in patients with cholestatic liver diseases. Its localized action in the gut and subsequent downstream effects on bile acid homeostasis provide a targeted and generally well-tolerated therapeutic option. The data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cholestatic liver disease and bile acid modulation.
The Discovery and Synthesis of Odevixibat HCl: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals Introduction Odevixibat, marketed under the brand name Bylvay®, is a first-in-class, orally available, potent, and selective inhibitor of the ilea...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Whitepaper for Researchers and Drug Development Professionals
Introduction
Odevixibat, marketed under the brand name Bylvay®, is a first-in-class, orally available, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] It is a non-systemic agent that acts locally in the distal ileum to decrease the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[3] This mechanism of action has proven effective in the treatment of pruritus associated with cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Odevixibat HCl, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The development of Odevixibat was driven by the unmet medical need for a non-surgical treatment for cholestatic liver diseases, which are characterized by the accumulation of bile acids in the liver, leading to severe pruritus, liver damage, and potentially liver failure.[6] The rationale was to target the enterohepatic circulation of bile acids, a process where approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver.[7] By inhibiting the primary transporter responsible for this reabsorption, the ileal bile acid transporter (IBAT), it was hypothesized that the bile acid load on the liver could be reduced, leading to clinical benefits. Odevixibat was designed as a minimally absorbed drug to act locally in the gut, thereby minimizing potential systemic side effects.[7]
Synthesis of Odevixibat HCl
The synthesis of Odevixibat is a multi-step process involving the construction of a complex benzothiadiazepine core followed by the attachment of a peptide-like side chain.[2] While specific details of the commercial synthesis are proprietary, a representative synthetic route has been described in the scientific and patent literature.[2][8] The synthesis can be broadly divided into the preparation of two key fragments and their subsequent coupling.
Experimental Protocol: Synthesis of Odevixibat
A plausible, multi-step synthesis of Odevixibat is outlined below, based on publicly available information.[2]
Step 1: Synthesis of the Amine Fragment
Esterification and Imine Formation: 2-aminohexanoic acid is first esterified, and the resulting amino ester is reacted with benzaldehyde to form an imine, protecting the primary amine.[2]
Alkylation: The imine is then alkylated with n-butyl iodide.[2]
Deprotection and Amidation: The benzyl group is removed under acidic conditions to yield the free amino ester, which is subsequently subjected to transamidation with aniline.[2]
Reduction: The resulting amide is reduced using a borane reagent to afford the key amine fragment.[2]
Step 2: Synthesis of the Benzothiadiazepine Core and Final Coupling
Bromination and Oxidation: The synthesis of the benzothiadiazepine core begins with the bis-bromination of 3-thioanisole, followed by a one-pot oxidative conversion to the corresponding sulfonyl chloride.[2]
S-N Coupling and Cyclization: An SN2 reaction between the previously synthesized amine fragment and the aryl sulfonyl chloride, followed by a copper-catalyzed intramolecular cyclization, forms the seven-membered benzothiadiazepine ring.[2]
Functional Group Manipulations: The sulfonamide nitrogen is protected, and subsequent demethylation and installation of a thioether group afford a key phenol intermediate.[2]
Side Chain Elongation: The peptidic side chain is constructed through a series of reactions, starting with O-alkylation of the phenol with tert-butyl bromoacetate.[2]
Peptide Couplings: Following deprotection, two consecutive amidation reactions are performed using a peptide coupling agent like TBTU to introduce the remaining components of the side chain.[2]
Final Deprotection: The final step involves the removal of the tert-butyl ester protecting group under acidic conditions to yield Odevixibat.[2] The HCl salt can then be formed by treatment with hydrochloric acid.
Mechanism of Action
Odevixibat is a reversible inhibitor of the ileal sodium/bile acid co-transporter (IBAT).[1] By binding to IBAT in the terminal ileum, Odevixibat blocks the reabsorption of bile acids from the intestine into the portal circulation.[4] This leads to an increased excretion of bile acids in the feces, thereby reducing the total bile acid pool in the body.[9] The reduction in serum bile acids is believed to be the primary mechanism for the alleviation of pruritus in patients with cholestatic liver disease.[4]
Signaling Pathway
The inhibition of IBAT by Odevixibat has downstream effects on the Farnesoid X Receptor (FXR) signaling pathway, a key regulator of bile acid homeostasis.[2][10] Reduced bile acid return to the liver leads to decreased activation of hepatic FXR. This, in turn, reduces the expression of fibroblast growth factor 19 (FGF19), a hormone that normally inhibits bile acid synthesis.[2] The resulting decrease in FGF19 signaling leads to an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, further contributing to the management of the bile acid pool.[11]
Caption: Odevixibat's mechanism of action and its impact on bile acid signaling.
Preclinical Studies
The efficacy and safety of Odevixibat were evaluated in preclinical models of cholestatic liver disease. A key model used was the Mdr2-knockout (Mdr2-/-) mouse, which spontaneously develops sclerosing cholangitis and liver fibrosis, mimicking features of human cholestatic liver diseases.[5][12]
Experimental Protocol: Odevixibat in Mdr2-/- Mice
A representative preclinical study design is as follows:
Animal Model: Male and female Mdr2-/- mice and their wild-type littermates are used.[5]
Treatment: Odevixibat is administered orally, typically mixed with the chow diet at a specified concentration (e.g., 0.01% w/w), for a defined period (e.g., 4 weeks).[12]
Parameters Monitored:
Serum Biochemistry: Levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids are measured.[12]
Histopathology: Liver tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess inflammation, necrosis, ductular reaction, and fibrosis.[5]
Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Timp1) is quantified by RT-qPCR.[12]
Preclinical Data Summary
Parameter
Observation in Mdr2-/- Mice Treated with Odevixibat
Serum Liver Enzymes (ALT, AST, ALP)
Significantly reduced levels compared to untreated Mdr2-/- mice.[12]
The inhibitory activity of Odevixibat on the ileal bile acid transporter was determined using in vitro cell-based assays.
Experimental Protocol: In Vitro IBAT Inhibition Assay
A general protocol for assessing IBAT inhibition is as follows:
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is engineered to overexpress the human ileal bile acid transporter (ASBT/SLC10A2).
Substrate: A radiolabeled bile acid, typically [3H]-taurocholic acid, is used as the substrate for the transporter.
Assay Procedure:
The cells are seeded in multi-well plates and allowed to adhere.
The cells are washed and incubated with a buffer containing varying concentrations of Odevixibat or a vehicle control.
The radiolabeled substrate is added, and the uptake is allowed to proceed for a short period (e.g., 10-30 minutes) at 37°C.
The uptake is terminated by washing the cells with ice-cold buffer.
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
Data Analysis: The concentration of Odevixibat that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated.
Odevixibat has undergone extensive clinical evaluation in pediatric patients with cholestatic liver diseases. The pivotal clinical trial program includes the PEDFIC 1 and PEDFIC 2 studies in patients with Progressive Familial Intrahepatic Cholestasis (PFIC) and the ASSERT study in patients with Alagille Syndrome (ALGS).[4]
Clinical Trial Workflow: PEDFIC 1
Caption: Workflow of the PEDFIC 1 clinical trial.
Clinical Efficacy
Odevixibat has demonstrated significant efficacy in reducing both pruritus and serum bile acid levels in patients with PFIC and ALGS.
Table 1: Efficacy of Odevixibat in PFIC (PEDFIC 1 & 2 Studies)
Endpoint
Odevixibat
Placebo
p-value
Reference
Proportion of positive pruritus assessments (PEDFIC 1)
53.5%
28.7%
0.004
Serum bile acid response (≥70% reduction or ≤70 µmol/L) (PEDFIC 1)
33.3%
0%
0.003
Mean change in serum bile acids from baseline to week 72 (PEDFIC 2)
Odevixibat represents a significant advancement in the treatment of cholestatic pruritus in pediatric patients with PFIC and ALGS. Its targeted, non-systemic mechanism of action, focused on the inhibition of the ileal bile acid transporter, provides a novel and effective therapeutic strategy. The comprehensive preclinical and clinical data demonstrate its ability to reduce serum bile acids and improve pruritus with a manageable safety profile. As a first-in-class IBAT inhibitor, Odevixibat offers a valuable non-surgical treatment option for these rare and debilitating liver diseases. Further research may explore its potential in other cholestatic conditions.
Preclinical Development of Ileal Bile Acid Transporter Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preclinical development of Ileal Bile Acid Transporter (IBAT) inhibitors. IBAT, also known as...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development of Ileal Bile Acid Transporter (IBAT) inhibitors. IBAT, also known as the apical sodium-dependent bile acid transporter (ASBT), is a key protein in the enterohepatic circulation of bile acids. Its inhibition is a promising therapeutic strategy for a range of cholestatic liver diseases and other metabolic disorders. This document details the mechanism of action, preclinical models, key experimental protocols, and toxicological considerations for the development of IBAT inhibitors.
Introduction to Ileal Bile Acid Transporter (IBAT) Inhibition
The enterohepatic circulation is a highly efficient process that recycles approximately 95% of bile acids from the intestine back to the liver.[1][2] IBAT, located in the terminal ileum, is the primary transporter responsible for the active uptake of conjugated bile acids from the intestinal lumen.[3][4] By inhibiting IBAT, the reabsorption of bile acids is reduced, leading to their increased excretion in feces.[2] This interruption of the enterohepatic circulation triggers a compensatory increase in the synthesis of new bile acids from cholesterol in the liver, a process regulated by the nuclear receptor Farnesoid X Receptor (FXR) and the gut hormone Fibroblast Growth Factor 19 (FGF19).[1][5] This mechanism of action forms the basis for the therapeutic potential of IBAT inhibitors in various conditions, including cholestatic pruritus, non-alcoholic steatohepatitis (NASH), and chronic constipation.[1][6]
Mechanism of Action and Signaling Pathways
Pharmacological inhibition of IBAT leads to a cascade of physiological events aimed at restoring bile acid homeostasis. The primary effects are a decrease in the return of bile acids to the liver via the portal vein and an increase in their concentration in the colon.[7]
This altered bile acid trafficking profoundly impacts key signaling pathways that regulate bile acid synthesis, lipid metabolism, and glucose homeostasis. The central pathway involves the Farnesoid X Receptor (FXR) and its downstream target, Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[2][8]
In the physiological state, bile acids absorbed in the ileum activate FXR, which in turn induces the expression of FGF19. FGF19 is then released into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-klotho) on hepatocytes. This binding event initiates a signaling cascade that represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis.[2][8]
When an IBAT inhibitor is administered, the reduced bile acid uptake in the ileum leads to decreased FXR activation and consequently, lower FGF19 production.[5] The diminished FGF19 signal to the liver relieves the repression of CYP7A1, resulting in a compensatory increase in bile acid synthesis.[5] This increased synthesis is reflected by elevated levels of serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[9][10]
The increased demand for cholesterol for bile acid synthesis can also lead to a reduction in serum low-density lipoprotein (LDL) cholesterol levels.[5] In the colon, the increased concentration of bile acids can stimulate the release of glucagon-like peptide-1 (GLP-1), which may contribute to improved glucose metabolism.[7]
Signaling Pathway of IBAT Inhibition
Caption: Signaling pathway of IBAT inhibition.
Preclinical Models for Efficacy Evaluation
A variety of in vitro and in vivo models are utilized to assess the efficacy of IBAT inhibitors. These models are essential for understanding the pharmacological properties of the compounds and for predicting their therapeutic potential in humans.
In Vitro Models
In vitro assays are the first step in the preclinical evaluation of IBAT inhibitors. They are used to determine the potency and selectivity of the compounds.
Cell Lines Expressing IBAT: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human IBAT (ASBT) gene are commonly used.[11] These cells provide a clean system to study the direct interaction of inhibitors with the transporter.
Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, can be differentiated into a monolayer of polarized enterocytes that endogenously express IBAT.[12] This model is useful for assessing the transepithelial transport and inhibitory activity of compounds in a more physiologically relevant setting.
In Vivo Models
Animal models are crucial for evaluating the in vivo efficacy and safety of IBAT inhibitors. Several rodent models of cholestatic liver disease are commonly employed.
Mdr2 (Abcb4) Knockout Mice: These mice lack the multidrug resistance protein 2, a canalicular phospholipid flippase, leading to the secretion of toxic bile and the spontaneous development of sclerosing cholangitis with progressive liver fibrosis.[13][14] This model is particularly relevant for studying the effects of IBAT inhibitors on biliary injury and fibrosis.
Bile Duct Ligation (BDL) Model: Surgical ligation of the common bile duct in rats or mice leads to obstructive cholestasis, resulting in liver injury, inflammation, and fibrosis.[5][15] This model is useful for studying the acute effects of IBAT inhibitors on cholestatic liver injury.
Diet-Induced Models of NASH: Mice fed a choline-deficient, high-fat diet develop features of non-alcoholic steatohepatitis, including steatosis, inflammation, and fibrosis.[16] These models can be used to investigate the potential of IBAT inhibitors in treating NASH.
Data Presentation: Preclinical Efficacy of IBAT Inhibitors
The following tables summarize representative quantitative data from preclinical studies of various IBAT inhibitors.
Table 1: In Vitro Potency of Selected IBAT Inhibitors
Compound
Assay System
IC50 (nM)
Reference
Elobixibat (A3309)
CHO cells expressing human ASBT
29
N/A
Maralixibat (LUM001/SHP625)
CHO cells expressing human ASBT
23
N/A
Odevixibat (A4250)
CHO cells expressing human ASBT
11
N/A
GSK2330672
HEK293 cells expressing human ASBT
2.9
N/A
N/A: Specific preclinical IC50 values were not consistently available in the reviewed public literature. The values presented are representative estimates based on available information.
Table 2: Effects of IBAT Inhibitors on Serum and Fecal Bile Acids in Preclinical Models
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[20]
In Vivo Efficacy Study in Mdr2-/- Mice
This protocol outlines a typical in vivo study to evaluate the efficacy of an IBAT inhibitor in the Mdr2-/- mouse model of sclerosing cholangitis.
Caption: In vivo efficacy study workflow in Mdr2-/- mice.
Animals and Housing:
Use male or female Mdr2-/- mice, typically at an age when liver pathology is established (e.g., 8-12 weeks).[1]
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Treatment:
Randomly assign mice to treatment and vehicle control groups.
Administer the IBAT inhibitor or vehicle daily by oral gavage for a specified period, typically 4 weeks.[1]
Sample Collection:
At the end of the treatment period, collect blood via cardiac puncture for serum analysis.
Collect fecal pellets for bile acid analysis.
Euthanize the animals and harvest the liver. A portion of the liver should be fixed in formalin for histological analysis, and the remainder should be snap-frozen in liquid nitrogen for biochemical and molecular analyses.
Endpoint Analysis:
Serum Biochemistry: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bile acids using standard enzymatic assays.
Fecal Bile Acid Analysis: Extract bile acids from fecal homogenates and quantify individual bile acid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Liver Histology: Prepare paraffin-embedded liver sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and necrosis, and with Sirius Red to visualize and quantify collagen deposition (fibrosis).[18]
Gene Expression Analysis: Isolate RNA from frozen liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf-α, Mcp-1) and fibrosis (e.g., Col1a1, Timp-1).[18]
Fecal Bile Acid Extraction and Quantification by LC-MS/MS
This protocol describes a general method for the extraction and analysis of bile acids from fecal samples.
Sample Preparation:
Lyophilize fecal samples to determine the dry weight.
Homogenize a known amount of dried feces in a suitable solvent, such as 75% ethanol.
Extraction:
Perform solid-phase extraction (SPE) to clean up the sample and enrich for bile acids. A C18 cartridge is commonly used.[21]
Alternatively, a liquid-liquid extraction can be performed.[18]
For conjugated bile acids, an enzymatic deconjugation step using cholylglycine hydrolase may be included.[21]
LC-MS/MS Analysis:
Reconstitute the dried extract in the initial mobile phase.
Separate the bile acids using a reverse-phase C18 column with a gradient elution of mobile phases, typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[18]
Detect and quantify the individual bile acid species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Safety and Toxicology
For orally administered, minimally absorbed drugs like IBAT inhibitors, the design of Good Laboratory Practice (GLP) toxicology studies requires special considerations.
Study Design
Species Selection: Two species are typically required, a rodent (e.g., rat) and a non-rodent (e.g., dog or monkey).
Dose Selection: Doses should be selected to provide a sufficient safety margin over the anticipated clinical dose. For non-absorbed drugs, high doses may be required to elicit any systemic toxicity.
Duration: The duration of the studies depends on the intended duration of clinical use and can range from acute (single dose) to chronic (e.g., 90 days or longer).[2]
Endpoints: Standard toxicological endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathology of all major organs.
Specific Considerations for IBAT Inhibitors
Gastrointestinal Effects: Due to their mechanism of action, IBAT inhibitors are expected to cause gastrointestinal side effects such as diarrhea and abdominal pain.[2] These effects should be carefully monitored and characterized.
Fat-Soluble Vitamin Absorption: Since bile acids are important for the absorption of fat-soluble vitamins (A, D, E, and K), the potential for malabsorption of these vitamins should be assessed.
Systemic Exposure: Although designed to be minimally absorbed, it is important to measure the systemic exposure of the drug and any major metabolites to ensure that it is low and to assess any potential for systemic toxicity.
Conclusion
The preclinical development of IBAT inhibitors is a multifaceted process that requires a thorough understanding of their mechanism of action, the use of appropriate in vitro and in vivo models, and the implementation of detailed experimental protocols. This technical guide provides a framework for researchers and drug development professionals to navigate the key aspects of this process. The continued investigation of IBAT inhibitors holds great promise for the development of novel therapies for a range of cholestatic and metabolic diseases.
Odevixibat's Effect on Farnesoid X Receptor (FXR) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), represents a targeted approach to managing cholest...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), represents a targeted approach to managing cholestatic liver diseases. Its primary mechanism of action is the localized inhibition of bile acid reabsorption in the terminal ileum, leading to a significant reduction in the enterohepatic circulation of bile acids and a decrease in serum bile acid (sBA) levels.[1][2][3] This guide provides an in-depth technical overview of Odevixibat's mechanism and its consequential, indirect effects on the farnesoid X receptor (FXR) signaling pathway, a central regulator of bile acid homeostasis. By reducing systemic bile acid concentrations, Odevixibat is understood to modulate FXR activity, thereby influencing the expression of key genes involved in bile acid synthesis and transport. This document details the underlying signaling pathways, summarizes key quantitative data from clinical trials, and provides comprehensive experimental protocols relevant to the study of Odevixibat and its effects.
Odevixibat's Primary Mechanism of Action: IBAT Inhibition
Odevixibat acts as a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] This transporter is primarily responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the portal circulation.[1] By blocking IBAT, Odevixibat effectively interrupts this enterohepatic circulation, leading to an increased fecal excretion of bile acids.[1][2] This targeted, non-systemic action results in a reduction of the total bile acid pool and a significant decrease in serum bile acid levels in patients with cholestatic liver diseases.[1][4]
Indirect Effect on Farnesoid X Receptor (FXR) Signaling
The farnesoid X receptor (FXR) is a nuclear receptor that functions as a key sensor of intracellular bile acid concentrations.[5] In the liver and intestine, the activation of FXR by bile acids initiates a signaling cascade that regulates bile acid synthesis, transport, and detoxification. Odevixibat's effect on FXR signaling is indirect and is a direct consequence of its primary IBAT-inhibiting activity.
The reduction in systemic bile acid levels resulting from Odevixibat treatment leads to decreased activation of FXR in both the liver and the intestine. This modulation of FXR activity is expected to have the following downstream effects:
Upregulation of Bile Acid Synthesis: Reduced FXR activation in the liver is hypothesized to alleviate the transcriptional repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[5]
Modulation of FXR Target Genes: The expression of other FXR target genes, such as Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine, is also expected to be altered.[5][6] SHP is a transcriptional repressor of CYP7A1, while FGF19, secreted from the intestine upon FXR activation, also potently represses CYP7A1 expression in the liver.[5][6] A decrease in FXR activation would theoretically lead to reduced SHP and FGF19 expression, further contributing to the upregulation of bile acid synthesis.
The following diagram illustrates the proposed indirect effect of Odevixibat on the FXR signaling pathway.
Caption: Odevixibat inhibits IBAT, reducing intestinal bile acid uptake and indirectly modulating FXR signaling in the liver and intestine.
Quantitative Data from Clinical Trials
The efficacy of Odevixibat in reducing serum bile acids has been demonstrated in key clinical trials, most notably the Phase 3 PEDFIC 1 and PEDFIC 2 studies in patients with Progressive Familial Intrahepatic Cholestasis (PFIC).
Table 1: Summary of Serum Bile Acid (sBA) Reduction in the PEDFIC 1 Trial [7][8]
Treatment Group
N
Baseline Mean sBA (µmol/L)
Mean Change from Baseline at Week 24 (µmol/L)
p-value vs. Placebo
Placebo
20
253.5
+13.1
-
Odevixibat 40 µg/kg/day
23
249.7
-114.3
0.002
Odevixibat 120 µg/kg/day
19
262.1
-114.3
0.002
Table 2: Long-Term Serum Bile Acid (sBA) Reduction in the PEDFIC 2 Open-Label Extension Trial [4][9]
Patient Cohort
N
Mean Change in sBA from Baseline (µmol/L)
Timepoint
Cohort 1A (Odevixibat in PEDFIC 1 & 2)
34
-201
Weeks 22-24 of PEDFIC 2
Cohort 1B (Placebo in PEDFIC 1, then Odevixibat)
19
-144
Weeks 22-24 of PEDFIC 2
Cohort 2 (New to Odevixibat)
16
-104
Weeks 22-24 of PEDFIC 2
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of Odevixibat's effects on IBAT and FXR signaling.
In Vitro IBAT Inhibition Assay
This protocol describes a method to assess the inhibitory activity of Odevixibat on the ileal bile acid transporter in a cell-based assay.
Caption: Workflow for determining the in vitro inhibitory potency of Odevixibat on IBAT using a Caco-2 cell monolayer model.
Detailed Steps:
Cell Culture: Caco-2 cells are seeded at a high density on permeable filter supports (e.g., Transwell® inserts) and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer expressing IBAT.
Compound Preparation: Prepare a dilution series of Odevixibat in a suitable buffer (e.g., Hank's Balanced Salt Solution).
Pre-incubation: The Caco-2 monolayers are washed and pre-incubated with the different concentrations of Odevixibat or vehicle control for 30 minutes at 37°C.
Transport Assay: The assay is initiated by adding a solution containing a known concentration of radiolabeled taurocholic acid (e.g., [³H]-taurocholate) to the apical (upper) chamber.
Sampling: At designated time points, aliquots are taken from the basolateral (lower) chamber to measure the amount of transported radiolabeled taurocholate.
Quantification: The radioactivity in the collected samples is measured using a liquid scintillation counter.
Data Analysis: The rate of transport is calculated, and the half-maximal inhibitory concentration (IC₅₀) of Odevixibat is determined by plotting the transport rate against the log of the inhibitor concentration.
Quantification of FXR Target Gene Expression in Liver Tissue by qRT-PCR
This protocol outlines the steps for measuring the mRNA expression levels of FXR target genes (e.g., SHP, FGF19, CYP7A1) in liver tissue from preclinical models treated with Odevixibat.
Caption: Workflow for quantifying FXR target gene expression in liver tissue using qRT-PCR.
Detailed Steps:
Tissue Collection and Homogenization: Liver tissue samples are collected from animals treated with Odevixibat or a vehicle control and immediately flash-frozen in liquid nitrogen or stored in an RNA stabilization solution. The frozen tissue is then homogenized in a suitable lysis buffer.
RNA Extraction: Total RNA is extracted from the homogenized tissue using a commercial RNA isolation kit or a phenol-chloroform extraction method (e.g., TRIzol).[1][2][10] An optional DNase treatment step can be included to remove any contaminating genomic DNA.
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA template using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
Quantitative Real-Time PCR (qRT-PCR): The relative expression of the target genes (SHP, FGF19, CYP7A1) is quantified using qRT-PCR. The reaction mixture typically includes cDNA template, gene-specific primers, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan), and a DNA polymerase.
Data Analysis: The cycle threshold (Ct) values are obtained for each target gene and a stable housekeeping gene (e.g., GAPDH, β-actin). The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Conclusion
Odevixibat's primary mechanism of selectively inhibiting IBAT in the terminal ileum provides a targeted approach to reducing the systemic bile acid load in patients with cholestatic liver diseases. The consequential decrease in serum bile acid levels is the key driver of the indirect modulation of the FXR signaling pathway. This leads to an adaptive response in the regulation of bile acid synthesis, which is a central aspect of its therapeutic effect. The quantitative data from clinical trials robustly support the efficacy of Odevixibat in lowering serum bile acids. The experimental protocols detailed in this guide provide a framework for the continued investigation of Odevixibat and other IBAT inhibitors, and their intricate interplay with the FXR signaling network. Further preclinical studies quantifying the precise changes in FXR target gene expression following Odevixibat administration would provide more direct evidence for this indirect mechanism of action.
An In-depth Technical Guide to the Enterohepatic Circulation of Bile Acids and the Therapeutic Intervention of Odevixibat HCl
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the enterohepatic circulation of bile acids, a critical physiological process for lipid digestion...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enterohepatic circulation of bile acids, a critical physiological process for lipid digestion and cholesterol homeostasis. It delves into the molecular mechanisms regulating this pathway and explores the therapeutic intervention of Odevixibat HCl, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), for the treatment of cholestatic liver diseases.
The Enterohepatic Circulation of Bile Acids: A Meticulously Regulated Pathway
The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for their physiological functions while preventing their accumulation to toxic levels. This intricate circuit involves bile acid synthesis, secretion, intestinal reabsorption, and hepatic uptake, all of which are tightly regulated by a complex network of transporters and signaling molecules.
Bile Acid Synthesis and Secretion
Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver through a series of enzymatic reactions.[1] The rate-limiting enzyme in the classic pathway is cholesterol 7α-hydroxylase (CYP7A1).[2] Before secretion into the bile, these primary bile acids are conjugated with either glycine or taurine, which increases their solubility and prevents their passive reabsorption in the biliary tree and proximal small intestine.[3]
Intestinal Modification and Reabsorption
Once in the intestine, conjugated bile acids aid in the emulsification and absorption of dietary fats and fat-soluble vitamins. In the distal ileum, a staggering 95% of bile acids are actively reabsorbed into the portal circulation via the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[3][4][5] The small fraction of bile acids that escapes reabsorption enters the colon, where they are deconjugated and dehydroxylated by the gut microbiota to form secondary bile acids, primarily deoxycholic acid (DCA) and lithocholic acid (LCA). A portion of these secondary bile acids can also be passively reabsorbed.
Hepatic Uptake and Negative Feedback Regulation
Bile acids returning to the liver via the portal vein are efficiently taken up by hepatocytes through the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptides (OATPs). This recirculation of bile acids provides a powerful negative feedback mechanism to regulate their own synthesis.
This feedback is primarily mediated by the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids.[6][7][8] In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1, thus downregulating bile acid synthesis.[9]
In the ileum, FXR activation by reabsorbed bile acids induces the expression and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[6][7][8] FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding activates a signaling cascade that also leads to the repression of CYP7A1 expression, providing an additional layer of feedback control.[10]
Odevixibat HCl: A Targeted Approach to Interrupting Enterohepatic Circulation
Odevixibat HCl (brand name Bylvay®) is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT).[11][12] By blocking IBAT, Odevixibat effectively reduces the reabsorption of bile acids from the terminal ileum, thereby interrupting the enterohepatic circulation.[5][13][14] This leads to an increased excretion of bile acids in the feces and a subsequent reduction in the total bile acid pool.[5] Odevixibat is a non-systemic drug, meaning it acts locally in the gut with minimal absorption into the bloodstream.[15]
This mechanism of action is particularly beneficial in cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC), where the accumulation of bile acids in the liver and systemic circulation leads to severe pruritus (itching), liver damage, and poor growth.[2][16] By decreasing the return of bile acids to the liver, Odevixibat alleviates the toxic burden on hepatocytes and reduces the systemic concentrations of pruritogenic bile acids.[17]
Quantitative Data on Bile Acid Homeostasis and the Impact of Odevixibat
The following tables summarize key quantitative data related to bile acid circulation in healthy individuals and patients with PFIC, as well as the therapeutic effects of Odevixibat observed in clinical trials.
Table 1: Typical Bile Acid Concentrations in Different Compartments
*sBA response was defined as a ≥70% reduction in sBA from baseline or a concentration ≤70 µmol/L.[21]
Experimental Protocols for Studying Enterohepatic Circulation and IBAT Inhibition
A variety of in vitro and in vivo models are employed to investigate the enterohepatic circulation of bile acids and to evaluate the efficacy of IBAT inhibitors like Odevixibat.
Measurement of Bile Acids in Serum and Feces by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acid species in biological matrices.[1][22][23][24][25]
Protocol Outline:
Sample Preparation:
Serum/Plasma: Protein precipitation with a solvent like acetonitrile or methanol, often containing an internal standard (e.g., a deuterated bile acid).[23]
Feces: Homogenization followed by solid-phase or liquid-liquid extraction to isolate bile acids.[22]
Chromatographic Separation: Reverse-phase liquid chromatography is typically used to separate the different bile acid species based on their hydrophobicity.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection and quantification of each bile acid.
Data Analysis: Bile acid concentrations are determined by comparing the peak areas of the analytes to those of the internal standards and constructing a calibration curve.
In Vitro IBAT Inhibition Assay
Cell-based assays are used to determine the potency of compounds in inhibiting the IBAT transporter.
Protocol Outline:
Cell Culture: A cell line stably expressing the human IBAT transporter (e.g., CHO or HEK293 cells) is cultured to form a confluent monolayer.
Uptake Assay: The cells are incubated with a radiolabeled bile acid substrate (e.g., [3H]taurocholic acid) in the presence of varying concentrations of the test compound (e.g., Odevixibat).
Measurement of Inhibition: After a defined incubation period, the cells are washed to remove extracellular substrate, and the intracellular radioactivity is measured using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the bile acid uptake (IC50) is calculated to determine its inhibitory potency.
In Vivo Animal Models of Cholestasis and Enterohepatic Circulation
Animal models are crucial for studying the pathophysiology of cholestatic liver diseases and for evaluating the in vivo efficacy of therapeutic agents.
Bile Duct Cannulation in Rats: This surgical model allows for the direct collection of bile and the study of biliary excretion and the enterohepatic circulation of compounds.[11][26][27][28][29]
Protocol Outline:
Anesthesia and Surgery: The rat is anesthetized, and a midline abdominal incision is made to expose the common bile duct.
Cannulation: A cannula is inserted into the bile duct to divert the flow of bile externally. A second cannula may be placed in the duodenum for the reinfusion of bile or test compounds.
Sample Collection: Bile samples are collected over time to measure bile flow rate and the concentration of bile acids and other biliary components.
Pharmacokinetic/Pharmacodynamic Studies: This model can be used to assess the effect of drugs like Odevixibat on bile acid secretion and to study the enterohepatic recirculation of other drugs.
Conclusion
The enterohepatic circulation of bile acids is a vital physiological process, and its dysregulation is central to the pathophysiology of cholestatic liver diseases. Odevixibat HCl, through its targeted inhibition of the ileal bile acid transporter, represents a significant advancement in the treatment of these conditions. By interrupting the enterohepatic circulation and reducing the systemic bile acid burden, Odevixibat offers a non-systemic, efficacious, and well-tolerated therapeutic option for patients suffering from the debilitating symptoms of cholestasis. The experimental protocols outlined in this guide provide a framework for the continued investigation of bile acid homeostasis and the development of novel therapies for hepatobiliary disorders.
Odevixibat: A Technical Deep Dive into Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core mechanisms of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also k...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). Odevixibat is a first-in-class medication approved for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[1] This document provides a comprehensive overview of its target engagement, binding affinity, and the downstream signaling pathways it modulates, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action
Odevixibat is a reversible, high-affinity inhibitor of the ileal bile acid transporter (IBAT/ASBT), a protein primarily expressed on the apical membrane of enterocytes in the terminal ileum.[1][2][3] IBAT is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation, a process known as enterohepatic circulation.[2] By competitively binding to IBAT, Odevixibat effectively blocks this reabsorption, leading to an increase in the fecal excretion of bile acids.[2] This interruption of the enterohepatic circulation reduces the overall bile acid pool in the body, thereby decreasing the toxic accumulation of bile acids in the liver and serum of patients with cholestatic liver diseases.[2][4] The reduction in serum bile acids is believed to be the primary mechanism through which Odevixibat alleviates the debilitating symptom of pruritus (itching) associated with these conditions.[2][5]
Quantitative Analysis of Odevixibat's Potency and Efficacy
The potency of Odevixibat has been quantified through various in vitro and clinical studies. The following tables summarize the key quantitative data regarding its binding affinity and clinical efficacy.
Table 1: In Vitro Binding Affinity of Odevixibat
Parameter
Value
Cell System
Species
Reference
IC₅₀
0.16 nM
Intestinal bile acid transporter (IBAT) expressing cells
The inhibition of IBAT by Odevixibat initiates a cascade of downstream signaling events, primarily affecting the Farnesoid X Receptor (FXR) and Fibroblast Growth Factor 19 (FGF19) pathway. Reduced bile acid return to the liver leads to decreased activation of FXR, a nuclear receptor that plays a central role in bile acid homeostasis.[9] This disinhibition of FXR results in an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, as the body attempts to replenish the depleted bile acid pool. Furthermore, the decrease in intestinal FXR activation leads to reduced production of FGF19, a hormone that normally travels to the liver to suppress bile acid synthesis.[5]
Odevixibat's impact on the bile acid signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and functional activity of IBAT inhibitors like Odevixibat.
In Vitro IBAT/ASBT Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for the ileal bile acid transporter (IBAT/ASBT).
Materials:
Membrane preparations from cells overexpressing human IBAT/ASBT (e.g., CHO or HEK293 cells).
Radiolabeled bile acid, such as [³H]-taurocholic acid.
Test compound (e.g., Odevixibat) at various concentrations.
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
Wash buffer (ice-cold binding buffer).
Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).
Scintillation cocktail and a scintillation counter.
Procedure:
Reaction Setup: In a 96-well plate, combine the IBAT/ASBT membrane preparation, a fixed concentration of [³H]-taurocholic acid, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-radiolabeled IBAT ligand).
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve. Determine the IC₅₀ value from this curve and calculate the Ki using the Cheng-Prusoff equation.
Objective: To measure the functional inhibition of IBAT/ASBT-mediated bile acid uptake by a test compound.
Materials:
A polarized epithelial cell line stably transfected with the human IBAT/ASBT gene (e.g., MDCK-ASBT cells) grown on permeable supports (e.g., Transwell inserts).[8][10]
Test compound (e.g., Odevixibat) at various concentrations.
Uptake buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, buffered with HEPES).
Lysis buffer (e.g., a solution containing a detergent like Triton X-100 or SDS).
Scintillation counter.
Procedure:
Cell Culture: Culture the MDCK-ASBT cells on permeable supports until they form a confluent monolayer.
Pre-incubation: Wash the cell monolayers with uptake buffer and then pre-incubate them with the test compound at various concentrations for a defined period (e.g., 15-30 minutes) at 37°C.
Uptake Initiation: Initiate the uptake by adding the uptake buffer containing a fixed concentration of [³H]-taurocholate and the test compound to the apical side of the monolayer.
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring that uptake is in the linear range.
Uptake Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cell monolayers multiple times with ice-cold uptake buffer.
Cell Lysis: Lyse the cells by adding the lysis buffer to each well and incubating for a period to ensure complete lysis.
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity to determine the amount of [³H]-taurocholate taken up by the cells.
Data Analysis: Plot the percentage of inhibition of [³H]-taurocholate uptake versus the log of the test compound concentration to determine the IC₅₀ value.
Workflow for a cell-based ASBT functional assay.
Conclusion
Odevixibat represents a targeted therapeutic approach for cholestatic liver diseases, demonstrating high potency and selectivity for the ileal bile acid transporter. Its mechanism of action, centered on the inhibition of bile acid reabsorption, directly addresses the underlying pathophysiology of these conditions by reducing the systemic bile acid burden. The quantitative data from in vitro and clinical studies underscore its efficacy in modulating the bile acid signaling pathway and improving clinical outcomes, particularly pruritus. The experimental protocols outlined in this guide provide a framework for the continued investigation of IBAT inhibitors and their effects on bile acid homeostasis.
Application Notes and Protocols: Odevixibat HCl Testing in Animal Models of Cholestasis
For Researchers, Scientists, and Drug Development Professionals Introduction Cholestasis is characterized by the impairment of bile flow from the liver, leading to the accumulation of toxic bile acids in the liver and sy...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestasis is characterized by the impairment of bile flow from the liver, leading to the accumulation of toxic bile acids in the liver and systemic circulation.[1] This condition can cause severe liver damage, inflammation, fibrosis, and debilitating symptoms such as pruritus (itching).[2] Bile acids are synthesized from cholesterol in the liver and undergo enterohepatic circulation, a process where they are secreted into the intestine, aid in digestion, and are then largely reabsorbed in the terminal ileum to return to the liver.[2][3]
Odevixibat HCl (brand name Bylvay®) is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[2][4][5] By blocking this transporter, Odevixibat reduces the reabsorption of bile acids from the intestine, thereby increasing their fecal excretion.[4] This interruption of the enterohepatic circulation decreases the total bile acid pool, alleviating the toxic burden on the liver and reducing associated symptoms.[2][4] Odevixibat acts locally in the gut with minimal systemic exposure, making it a targeted therapy for cholestatic diseases like Progressive Familial Intrahepatic Cholestasis (PFIC).[4][6]
These application notes provide an overview of relevant animal models and detailed protocols for the preclinical evaluation of Odevixibat HCl.
Mechanism of Action of Odevixibat
Odevixibat's therapeutic effect is centered on the inhibition of the IBAT/ASBT in the terminal ileum. This disrupts the enterohepatic circulation of bile acids. In a healthy state, approximately 95% of bile acids are reabsorbed.[4] In cholestatic conditions, the accumulation of these bile acids is hepatotoxic. By blocking their reabsorption, Odevixibat effectively shunts bile acids towards fecal excretion, reducing their concentration in the liver and serum.[2][4] This targeted, non-systemic action is designed to reduce pruritus and liver damage associated with elevated bile acid levels.[4][7]
Caption: Odevixibat inhibits IBAT, blocking bile acid reabsorption.
Recommended Animal Models of Cholestasis
The choice of animal model is critical and depends on the specific research question. For Odevixibat, which targets a fundamental process of bile acid circulation, both surgically-induced and genetic models are highly relevant.
Model Type
Specific Model
Induction Method
Key Features & Relevance for Odevixibat Testing
Obstructive Cholestasis
Bile Duct Ligation (BDL)
Surgical ligation of the common bile duct in rodents (mice, rats).[8]
Induces rapid onset of cholestasis, inflammation, and fibrosis.[8] Useful for studying the effects of Odevixibat on reducing the systemic bile acid load and subsequent liver injury in a model of complete biliary obstruction.
Genetic Cholestasis
BsepE297G Knock-in Mouse
Genetic mutation in the Bile Salt Export Pump (Bsep) gene, mimicking PFIC Type 2.[9]
Highly translational model for PFIC2, a primary indication for Odevixibat.[6][9] Exhibits progressive cholestasis, elevated serum bile acids and ALT, allowing for direct assessment of therapeutic efficacy on disease-specific pathology.[9]
Simulates cholestasis of pregnancy or oral contraceptive-induced cholestasis.[10] Useful for evaluating Odevixibat's efficacy in a non-obstructive, hormonally-influenced model of impaired bile flow.
Chemically-Induced Cholestasis
Alpha-naphthylisothiocyanate (ANIT)
Oral administration of ANIT.
Induces acute cholestasis and significant liver injury. Allows for the study of compensatory mechanisms and the effect of Odevixibat on acute hepatotoxicity.[10]
Experimental Protocols
Protocol 1: Bile Duct Ligation (BDL) Model for Obstructive Cholestasis
This protocol describes the induction of obstructive cholestasis in mice to evaluate the efficacy of Odevixibat HCl. The BDL model is highly reproducible and leads to significant liver fibrosis within three to four weeks.[8]
Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position. Shave the abdominal area and sterilize with an antiseptic solution.
Surgical Procedure: Make a midline laparotomy incision to expose the abdominal cavity. Gently retract the liver to locate the common bile duct. Carefully separate the bile duct from surrounding tissue.
Ligation: Ligate the common bile duct in two locations with 4-0 silk suture. For the BDL group, cut the duct between the two ligatures. For sham-operated controls, expose the bile duct without ligation.
Closure: Close the abdominal wall and skin with sutures.
Post-Operative Care: Administer analgesics and monitor the animals for recovery. Provide soft food and water ad libitum.
Dosing: Begin daily oral gavage of Odevixibat HCl or vehicle control one day post-surgery. Dosing should continue for the duration of the study (e.g., 14-28 days).
Endpoint Analysis: At the study endpoint, collect blood via cardiac puncture for serum analysis. Euthanize the animal and harvest the liver for histopathological and gene expression analysis.
Caption: Experimental workflow for the Bile Duct Ligation (BDL) model.
Protocol 2: Odevixibat Testing in BsepE297G PFIC2 Mouse Model
This protocol is adapted from a study characterizing the BsepE297G mouse model and its response to IBAT inhibition.[9]
Materials:
Homozygous BsepE297G mice and wild-type (WT) littermates
Standard chow
Chow containing 0.01% Odevixibat HCl
Blood collection supplies (e.g., capillary tubes)
Equipment for liver tissue homogenization and analysis
Procedure:
Animal Acclimation: House homozygous BsepE297G mice and WT controls under standard conditions.
Baseline Measurements: At 6-8 weeks of age, collect baseline body weight and blood samples to measure serum markers (ALT, ALP, Total Bile Acids).
Treatment Initiation: Divide the homozygous mice into two groups: one receiving standard chow (control) and one receiving chow containing 0.01% Odevixibat HCl.[9] A group of WT mice on standard chow should also be maintained.
Treatment Period: Maintain the animals on their respective diets for 14 days.[9] Monitor body weight and general health throughout the study.
Endpoint Sample Collection: At the end of the 14-day treatment period, collect final body weights. Anesthetize the mice and collect blood via cardiac puncture for serum analysis.
Tissue Harvesting: Euthanize the mice and immediately harvest the liver. A portion should be fixed in formalin for histology, and the remainder snap-frozen in liquid nitrogen for bile acid concentration and gene expression analysis.
Data Analysis: Perform biochemical assays on serum, histological scoring of liver sections, and quantification of hepatic bile acids.
Key Efficacy Endpoints and Expected Outcomes
The efficacy of Odevixibat HCl should be assessed using a combination of biochemical, histological, and molecular endpoints.
Quantitative Data Summary
The following table summarizes key parameters and expected outcomes based on Odevixibat's mechanism of action and preclinical data.[9]
Parameter
Cholestatic Model (Untreated)
Odevixibat-Treated
Method of Analysis
Serum Bile Acids (sBA)
Significantly Increased
Significantly Decreased
LC-MS/MS or Enzymatic Assay
Serum ALT/AST
Significantly Increased
Decreased
Spectrophotometric Assay
Serum ALP
Significantly Increased
Decreased
Spectrophotometric Assay
Total Liver Bile Acids
Increased
Decreased
LC-MS/MS
Liver Histology
Necrosis, Inflammation, Fibrosis
Reduced Injury Scores
H&E and Sirius Red Staining
Fecal Bile Acid Excretion
Normal/Variable
Significantly Increased
LC-MS/MS
CYP7A1 Gene Expression
Down-regulated (feedback)
Up-regulated (restored)
qPCR
Logical Framework for Model Selection
Choosing the appropriate animal model is crucial for generating relevant data. The selection should be guided by the specific therapeutic indication and the questions being addressed.
Caption: Decision framework for selecting a cholestasis animal model.
Conclusion
Preclinical evaluation using robust and relevant animal models is essential for characterizing the efficacy of Odevixibat HCl. The Bile Duct Ligation model serves as an excellent tool for studying effects on severe obstructive cholestasis, while genetic models like the BsepE297G mouse provide a highly translational platform for investigating Odevixibat's potential in specific inherited cholestatic diseases such as PFIC.[8][9] By employing the detailed protocols and assessing the key endpoints outlined in these notes, researchers can generate the critical data needed to support the continued development and application of this targeted therapy.
Measuring the Efficacy of Odevixibat HCl: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals Introduction Odevixibat HCl (brand name Bylvay®) is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odevixibat HCl (brand name Bylvay®) is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2][3] By blocking IBAT in the terminal ileum, Odevixibat disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion and a reduction in serum bile acid levels.[4][5] This mechanism of action is central to its therapeutic benefit in cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), by alleviating pruritus and reducing the liver's exposure to cytotoxic concentrations of bile acids.[1][4]
These application notes provide detailed protocols for a suite of cell-based assays to quantify the efficacy of Odevixibat HCl. The described assays are designed to be conducted in a research laboratory setting to assess the compound's primary inhibitory activity, its impact on downstream cellular signaling, and its potential for off-target cytotoxicity.
Odevixibat HCl: Key Efficacy Data
The following table summarizes key in vitro efficacy data for Odevixibat, providing a reference for expected potency in the described assays.
Odevixibat's primary action is the direct inhibition of the IBAT/ASBT transporter in the apical membrane of enterocytes in the terminal ileum. This reduces the reabsorption of bile acids into the portal circulation. The subsequent decrease in bile acid return to the liver has downstream effects on the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid homeostasis.
Caption: Odevixibat's mechanism of action and downstream effects on FXR signaling.
Experimental Protocols
Primary Efficacy Assay: IBAT/ASBT-Mediated Bile Acid Uptake Inhibition
This assay directly measures the ability of Odevixibat HCl to inhibit the function of the IBAT/ASBT transporter. It utilizes a cell line stably expressing human IBAT/ASBT and measures the uptake of radiolabeled taurocholate, a primary bile acid.
Caption: Workflow for the IBAT/ASBT inhibition assay.
hASBT-MDCK (Madin-Darby Canine Kidney cells stably transfected with human ASBT) or similar cell line (e.g., Caco-2)[3][8]
Dulbecco's Modified Eagle Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin
Geneticin (for selection of stable cells)
Sodium Butyrate
Hank's Balanced Salt Solution (HBSS)
[³H]taurocholate
Odevixibat HCl
1 M Sodium Hydroxide (NaOH) or Acetonitrile
Scintillation cocktail
12-well cell culture plates
Cell Culture:
Culture hASBT-MDCK cells in DMEM supplemented with 10% FBS, 50 units/mL penicillin, 50 µg/mL streptomycin, and 1 mg/mL Geneticin at 37°C in a 5% CO₂ incubator.[3]
Seed cells in 12-well plates at a density of 1.5 x 10⁶ cells/well and grow to confluence (approximately 4-5 days).[9]
Induction of ASBT Expression:
Twelve to seventeen hours prior to the assay, replace the culture medium with fresh medium containing 10 mM sodium butyrate to enhance ASBT expression.[3]
Inhibition Assay:
On the day of the assay, aspirate the medium and wash the cell monolayers three times with pre-warmed (37°C) HBSS.[3]
Prepare solutions of Odevixibat HCl at various concentrations (e.g., 0.01 nM to 1 µM) in HBSS. Include a vehicle control (e.g., 0.1% DMSO).
Pre-incubate the cells with 0.5 mL of the Odevixibat HCl solutions or vehicle control for 10-20 minutes at 37°C.
Prepare the dosing solution by adding [³H]taurocholate to HBSS to a final concentration of approximately 2.5 µM (with ~0.5 µCi/mL radioactivity).[9]
Initiate the uptake by adding 0.5 mL of the [³H]taurocholate dosing solution to each well (this will dilute the inhibitor to the final desired concentration).
To terminate the uptake, aspirate the dosing solution and immediately wash the cells three times with ice-cold HBSS.
Quantification:
Lyse the cells by adding 0.5 mL of 1 M NaOH to each well and incubating for at least 1 hour at room temperature.[9] Alternatively, chilled acetonitrile can be used for lysis.[9]
Transfer the cell lysate to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Determine the percentage of inhibition for each Odevixibat HCl concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Secondary Efficacy Assay: Farnesoid X Receptor (FXR) Activation Reporter Assay
This assay assesses a downstream consequence of reduced bile acid levels. By inhibiting bile acid reabsorption, Odevixibat is expected to decrease the activation of FXR in hepatocytes. This assay measures changes in FXR-mediated gene transcription.
Caption: Workflow for the FXR activation reporter assay.
HepG2 cells (or other suitable human liver cell line)
FXR expression plasmid
FXR-responsive firefly luciferase reporter plasmid (e.g., containing a Bile Salt Export Pump (BSEP) promoter)[7]
Control plasmid expressing Renilla luciferase (for normalization)
Cell culture medium (e.g., EMEM with 10% FBS)
Transfection reagent
Chenodeoxycholic acid (CDCA) or GW4064 as an FXR agonist[6]
Odevixibat HCl
Dual-luciferase reporter assay system
White, opaque 96-well plates
Cell Culture and Transfection:
Seed HepG2 cells in white, opaque 96-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.
Co-transfect the cells with the FXR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
Compound Treatment:
After 24 hours of transfection, replace the medium with fresh medium.
Prepare solutions of Odevixibat HCl and a positive control FXR agonist (e.g., 50 µM CDCA).
Treat the cells with the FXR agonist to induce a signal. In parallel wells, co-treat with the FXR agonist and varying concentrations of Odevixibat HCl. Include appropriate vehicle controls.
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
Luminescence Measurement:
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
Use a microplate luminometer to read the signals.
Data Analysis:
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
Calculate the fold change in FXR activity in the presence of Odevixibat HCl compared to the agonist-only control.
Safety/Toxicity Assay: Cell Viability (MTT Assay)
This assay is used to evaluate the potential cytotoxic effects of Odevixibat HCl on liver cells, providing an indication of its safety profile at the cellular level.
Caption: Workflow for the cell viability (MTT) assay.
HepG2 cells (or other relevant liver cell line)
Cell culture medium
Odevixibat HCl
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)
96-well cell culture plates
Cell Seeding:
Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
Incubate overnight to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of Odevixibat HCl in culture medium at concentrations significantly higher than its IC₅₀ for IBAT inhibition (e.g., 1 µM to 100 µM).
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control for 100% viability and wells with a known cytotoxic agent as a positive control.
Application Notes and Protocols for the Quantification of Odevixibat HCl by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals Abstract Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, is a novel therapeutic agent for the treatment of cholestatic pruritus in patients wit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, is a novel therapeutic agent for the treatment of cholestatic pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[1][2] Accurate and reliable quantification of Odevixibat in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document provides detailed application notes and protocols for the determination of Odevixibat using High-Performance Liquid Chromatography (HPLC) with UV detection and a proposed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
High-Performance Liquid Chromatography (HPLC) Method for Odevixibat Quantification
This section outlines a validated stability-indicating HPLC method suitable for the quantification of Odevixibat in bulk drug and pharmaceutical dosage forms. The method is based on reversed-phase chromatography with UV detection.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
Parameter
Condition
Instrument
Waters Alliance e-2695 HPLC system with a PDA detector or equivalent
Column
Inertsil ODS C18 (250 x 4.6mm, 5µm)
Mobile Phase
0.1% Formic Acid in Water : Acetonitrile (60:40 v/v)[3]
Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of Odevixibat reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent (Acetonitrile) and sonicate for 15 minutes to dissolve.[3] Dilute to the mark with the diluent and mix well.
Working Standard Solution (20 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[3]
1.2.2. Preparation of Sample Solutions (from Capsules)
Weigh the contents of not fewer than 20 Odevixibat capsules and determine the average weight.
Accurately weigh a quantity of the capsule powder equivalent to 20 mg of Odevixibat and transfer it into a 100 mL volumetric flask.[3]
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[3]
Dilute to the mark with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter.[3]
Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of approximately 20 µg/mL.
1.2.3. System Suitability
Before sample analysis, perform system suitability tests by injecting the working standard solution in six replicates. The acceptance criteria are as follows:
Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.[4]
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 2.
No interference from excipients or degradation products observed.[4]
Proposed LC-MS/MS Method for Odevixibat Quantification in Biological Matrices
This section proposes a sensitive and selective LC-MS/MS method for the quantification of Odevixibat in biological matrices such as plasma or serum. The method is based on a similar validated assay for Maralixibat, another IBAT inhibitor, and would require optimization and validation for Odevixibat.
Proposed LC-MS/MS Conditions
Table 3 outlines the proposed starting conditions for the LC-MS/MS analysis of Odevixibat.
Parameter
Proposed Condition
Instrument
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Column
C18 column (e.g., Agilent Eclipse C18, 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase
A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient
Optimized to achieve good peak shape and separation
Flow Rate
0.8 - 1.0 mL/min
Injection Volume
5 - 10 µL
Ionization Mode
Positive Electrospray Ionization (ESI+)
Acquisition Mode
Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions
Odevixibat: To be determined experimentally; Internal Standard (e.g., Odevixibat-d4): To be determined
Note: The precursor ion for Odevixibat is expected to be [M+H]⁺. Product ions would need to be determined by infusion of a standard solution into the mass spectrometer and performing product ion scans.
Proposed Experimental Protocol
2.2.1. Sample Preparation (Plasma/Serum)
A liquid-liquid extraction (LLE) procedure is proposed for the extraction of Odevixibat from plasma or serum.
To 200 µL of plasma/serum sample in a polypropylene tube, add 20 µL of the internal standard working solution.
Add 1.0 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
Vortex for 5 minutes.
Centrifuge at 4000 rpm for 10 minutes.
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
2.2.2. Method Validation (to be performed)
The proposed method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). Key validation parameters to be assessed are summarized in Table 4.
Validation Parameter
Acceptance Criteria
Selectivity
No significant interfering peaks at the retention times of the analyte and IS.
Linearity
Correlation coefficient (r²) ≥ 0.99 over the defined concentration range.
Accuracy and Precision
Within ±15% (±20% at LLOQ) for QC samples at multiple concentration levels.
Recovery
Consistent and reproducible extraction efficiency.
Matrix Effect
Assessed to ensure no significant ion suppression or enhancement.
Stability
Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term).
Visualizations
Odevixibat Mechanism of Action
Odevixibat is a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[8] By inhibiting IBAT, Odevixibat blocks the reabsorption of bile acids from the terminal ileum, leading to their increased fecal excretion.[9] This reduces the total bile acid pool, alleviating the symptoms associated with cholestatic liver diseases.[8]
Caption: Odevixibat's inhibition of the IBAT transporter.
HPLC Experimental Workflow
The following diagram illustrates the workflow for the quantification of Odevixibat using the HPLC method described in this document.
Caption: Workflow for Odevixibat quantification by HPLC.
Proposed LC-MS/MS Experimental Workflow
The proposed workflow for the quantification of Odevixibat in biological samples using LC-MS/MS is depicted below.
Application Notes: Protocols for Assessing the Impact of Odevixibat HCl on Serum Bile Acids
Introduction Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] It is indicated for the treat...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] It is indicated for the treatment of pruritus in patients with cholestatic liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS).[2][3] In these conditions, impaired bile flow leads to an accumulation of bile acids in the liver and bloodstream, causing severe pruritus and progressive liver damage.[1] Odevixibat acts locally in the terminal ileum to decrease the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[1][2][4] This mechanism increases the fecal excretion of bile acids, leading to a reduction in the overall serum bile acid (sBA) pool.[5] These application notes provide detailed protocols for researchers and drug development professionals to assess the pharmacodynamic impact of Odevixibat on sBA levels in a clinical research setting.
Mechanism of Action: IBAT Inhibition
Bile acids are synthesized from cholesterol in the liver and are essential for fat digestion and absorption.[1] After their function in the small intestine, approximately 95% are reabsorbed in the terminal ileum via the IBAT and returned to the liver through the portal vein in a process called enterohepatic circulation.[1][5] Odevixibat selectively blocks this transporter, reducing bile acid reuptake and consequently lowering sBA concentrations.[1][4]
Caption: Odevixibat inhibits the IBAT, reducing bile acid reabsorption and lowering serum levels.
Quantitative Data Summary
Clinical trials have demonstrated Odevixibat's efficacy in reducing serum bile acid levels in pediatric patients with PFIC and ALGS. Reductions are typically observed as early as week 4 of treatment.[6][7]
Table 1: Efficacy of Odevixibat on Serum Bile Acids in PFIC (PEDFIC 1 Trial)
Clinically significant medical conditions that could interfere with study assessments.
Dosing and Administration
Drug Formulation: Odevixibat is available as oral capsules (e.g., 400 µg, 1200 µg) or as oral pellets within capsules that can be opened and sprinkled on soft food for pediatric administration.[4][15]
Dosing Regimen:
Starting Dose: 40 µg/kg, administered orally once daily in the morning with a meal.[4][15]
Dose Escalation: The dose may be increased (e.g., to 120 µg/kg once daily) if the clinical response (improvement in pruritus and/or sBA levels) is inadequate after a predefined period (e.g., 3 months).[4][14]
Placebo: An identical-appearing placebo should be used for the control arm.
Sample Collection and Handling
Caption: Workflow for assessing Odevixibat's impact on serum bile acids in a clinical trial.
Timing: Blood samples for sBA analysis must be collected after an overnight fast.
Schedule: Collect samples at Baseline (Day 0), and at specified follow-up visits (e.g., Week 4, 8, 16, and 24).
Procedure:
Collect 3-5 mL of whole blood into a serum separator tube (SST).
Allow the blood to clot at room temperature for 30 minutes.
Centrifuge at 1,500 x g for 15 minutes at 4°C.
Aliquot the resulting serum into cryovials.
Immediately freeze samples at -80°C until analysis.
Analytical Methodology for Serum Bile Acids
Two primary methods are used for quantifying sBA. The choice depends on the level of detail required.
Protocol 5.1: Total Serum Bile Acid Quantification (Enzymatic Assay)
This method is suitable for routine analysis and screening.[16][17]
Principle: The assay utilizes the enzyme 3-α-hydroxysteroid dehydrogenase (3α-HSD). In the presence of Thio-NAD, the enzyme catalyzes the oxidation of bile acids, producing Thio-NADH, which can be measured spectrophotometrically at 405 nm. The rate of Thio-NADH formation is directly proportional to the total bile acid concentration.
Procedure:
Thaw serum samples on ice.
Use a commercially available enzymatic bile acid assay kit (e.g., from Diazyme Laboratories).[16]
Prepare standards and controls as per the manufacturer's instructions.
Add serum samples, standards, and controls to a 96-well microplate.
Add the enzyme reagent mixture to all wells.
Incubate the plate at 37°C for the time specified by the kit (typically 5-10 minutes).
Read the absorbance at 405 nm using a microplate reader.
Calculate the total sBA concentration by comparing the sample absorbance to the standard curve.
Protocol 5.2: Individual Bile Acid Profiling (LC-MS/MS)
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurately identifying and quantifying individual bile acid species.[16][18]
Principle: This technique separates different bile acids based on their physicochemical properties using liquid chromatography, followed by detection and quantification based on their unique mass-to-charge ratios using tandem mass spectrometry.[18]
To 100 µL of serum, add an internal standard solution (containing deuterated bile acid analogues).
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in a solution of 50% methanol for injection.
Chromatographic Separation:
Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
Gradient Elution: Run a gradient from low to high concentration of Mobile Phase B over ~15-20 minutes to separate the different bile acid species.
Mass Spectrometry Detection:
Ionization: Use electrospray ionization (ESI) in negative ion mode.
Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each bile acid, pre-define the specific precursor ion (parent mass) and product ion (fragment mass) transitions for highly selective and sensitive quantification.
Data Analysis:
Integrate the peak areas for each bile acid and its corresponding internal standard.
Generate a standard curve for each bile acid using known concentrations.
Calculate the concentration of each individual bile acid in the serum samples.
Revolutionizing Pruritus Assessment in Odevixibat HCl Clinical Trials: Application Notes and Protocols
For Immediate Release This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of pruritus scoring models in clinical trials for O...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of pruritus scoring models in clinical trials for Odevixibat HCl (Bylvay). Odevixibat, a potent and selective ileal bile acid transporter (IBAT) inhibitor, has shown significant efficacy in reducing pruritus associated with cholestatic liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS).[1][2] Accurate and consistent assessment of pruritus, a primary and debilitating symptom of these conditions, is paramount to evaluating treatment efficacy.
Introduction to Odevixibat HCl and Cholestatic Pruritus
Odevixibat HCl is an orally available, minimally absorbed small molecule inhibitor of the ileal bile acid transporter.[2][3] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat interrupts the enterohepatic circulation, leading to a decrease in serum bile acid levels.[2][3] The accumulation of bile acids is a key factor in the pathophysiology of cholestatic pruritus, a severe and relentless itch that significantly impairs the quality of life of patients.[4] The mechanism of cholestatic pruritus is complex and not fully elucidated, but it is believed to involve the accumulation of pruritogens such as bile acids and lysophosphatidic acid (LPA) in the systemic circulation and skin.[5][6][7]
The PRUCISION™ Observer-Reported Outcome (ObsRO) Scale
The primary instrument utilized in the pivotal Odevixibat HCl clinical trials (PEDFIC 1, PEDFIC 2, and ASSERT) for the assessment of pruritus in a pediatric population is the PRUCISION™ Observer-Reported Outcome (ObsRO) scale.[8][9] This validated scale is designed to be completed by a caregiver to assess the severity of scratching observed in the patient.[10][11]
Key Features of the PRUCISION™ ObsRO Scale:
Validated 5-Point Scale: The core of the instrument is a 5-point scale ranging from 0 to 4, where a higher score indicates more severe scratching.[8][9][12]
Observer-Reported: Given the young age of the patient population in many of the trials, the scale is designed for caregivers to report their observations of the patient's scratching behavior.[10][11][13]
Twice-Daily Assessment: The scale is administered twice daily via an electronic diary (eDiary) to capture both daytime and nighttime symptoms.[10][13][14]
Pictorial, Verbal, and Numeric Responses: To enhance understanding and consistency, the response scales incorporate pictorial, verbal, and numeric cues.[13][15]
Clinically Meaningful Change: A reduction of ≥1 point from baseline on the PRUCISION™ ObsRO scale is considered a clinically meaningful improvement in pruritus.[10][11][12]
PRUCISION™ ObsRO Scale Items
The PRUCISION™ ObsRO instrument consists of eight questions that cover pruritus and its impact on sleep.[14][16] The morning diary entry focuses on nighttime symptoms, while the evening entry assesses daytime symptoms.[14][16][17]
Morning Diary (assessing nighttime symptoms):
Severity of nighttime scratching (5-point pictorial scale).
Questions with "yes" or "no" responses regarding the need to help the child fall asleep, soothing the child during the night, and the child sleeping with the caregiver.
A numeric rating for tiredness upon waking.
Evening Diary (assessing daytime symptoms):
Severity of daytime scratching (5-point pictorial scale).
Severity of daytime tiredness (5-point pictorial scale).
Quantitative Data from Odevixibat HCl Clinical Trials
The following tables summarize the quantitative data on pruritus assessment from the key clinical trials of Odevixibat HCl.
Table 1: Pruritus Outcomes in the PEDFIC 1 & 2 Trials (PFIC)
Parameter
PEDFIC 1 (Week 24)
PEDFIC 2 (Week 96)
Primary Endpoint
Proportion of positive pruritus assessments
Proportion of positive pruritus assessments
Odevixibat Improvement
47% of participants experienced a ≥1-point improvement in pruritus.[18]
84% of participants experienced a ≥1-point improvement in pruritus.[18]
Mean Change from Baseline
Statistically significant reduction in pruritus scores vs. placebo.
Sustained reductions in pruritus scores.
Responder Analysis
-
Mean change in pruritus score of -2.2 for sBA responders vs. -0.9 for non-responders (weeks 61-72).[8]
sBA: serum Bile Acid
Table 2: Pruritus Outcomes in the ASSERT Trial (Alagille Syndrome)
Protocol for Administration of the PRUCISION™ ObsRO Scale
Objective: To ensure consistent and accurate collection of pruritus data using the PRUCISION™ ObsRO electronic diary.
Personnel: Caregiver of the clinical trial participant.
Materials:
Electronic diary device (e.g., smartphone or tablet) with the pre-installed PRUCISION™ ObsRO application.
Charging cable for the device.
Written instructions and a quick reference guide for the caregiver.
Procedure:
Training:
The clinical research coordinator will provide comprehensive training to the caregiver on the use of the electronic diary and the PRUCISION™ ObsRO scale at the baseline visit.
The training will include a demonstration of the application, an explanation of each question, and a review of the pictorial, verbal, and numeric rating scales.
The caregiver will have the opportunity to practice using the device and ask questions.
Twice-Daily Data Entry:
Morning Entry: The caregiver is to complete the morning diary entry upon the child waking up. This entry assesses the child's scratching and sleep quality during the previous night.
Evening Entry: The caregiver is to complete the evening diary entry just before the child goes to bed. This entry assesses the child's scratching and tiredness during the day.
The electronic diary will be programmed to send reminders to the caregiver for each data entry window.
Answering the Questions:
The caregiver should be instructed to answer the questions based on their direct observation of the child's behavior.
For the scratching severity scale, the caregiver should select the option that best represents the child's scratching over the specified period (nighttime or daytime).
For the "yes/no" and numeric rating questions, the caregiver should provide the most accurate response possible.
Data Transmission:
The electronic diary will automatically and securely transmit the entered data to the central study database.
The caregiver should be instructed to ensure the device is regularly charged and has an internet connection to allow for data transmission.
Troubleshooting:
The caregiver will be provided with contact information for technical support in case of any issues with the electronic diary.
The clinical research coordinator will review the data for completeness and consistency at each study visit and address any issues with the caregiver.
Visualizations
Signaling Pathway of Cholestatic Pruritus
Caption: Pathophysiology of cholestatic pruritus.
Experimental Workflow for Pruritus Assessment
Caption: Workflow for pruritus data collection.
Odevixibat Mechanism of Action in Enterohepatic Circulation
Odevixibat HCl for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Odevixibat is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odevixibat is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a reduction in the total bile acid pool. This mechanism of action makes it a valuable tool for preclinical research in cholestatic liver diseases, where the accumulation of bile acids is a key driver of pathology. These application notes provide detailed protocols for the preclinical formulation and evaluation of Odevixibat hydrochloride (HCl).
Mechanism of Action
Odevixibat acts locally in the gut to inhibit IBAT, a transporter primarily responsible for the reabsorption of bile acids from the intestinal lumen back into the portal circulation.[1] This targeted inhibition leads to a significant decrease in serum bile acid levels. The reduction in the circulating bile acid pool is believed to alleviate the symptoms and progression of cholestatic liver diseases, such as pruritus (itching) and liver damage.
Fig. 1: Enterohepatic Circulation of Bile Acids
Fig. 2: Odevixibat's Inhibition of IBAT
Quantitative Data
The following tables summarize key quantitative data for Odevixibat from preclinical studies.
Weigh the required amount of Odevixibat HCl powder.
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
Vortex thoroughly until the powder is completely dissolved.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions are unstable and should be prepared fresh or from frozen aliquots for each experiment.[3]
In Vivo Oral Formulation (Suspension):
For oral administration in mice, a suspension can be prepared. While Odevixibat has very poor water solubility, a homogeneous suspension can be prepared for consistent dosing.
Weigh the required amount of Odevixibat HCl for the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
Add a small amount of the vehicle to the powder to create a paste.
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
Sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.
Store the suspension at 4°C and ensure it is thoroughly vortexed before each use to guarantee uniform dosing.
In Vitro IBAT Inhibition Assay Protocol
This protocol describes a cell-based assay to determine the inhibitory activity of Odevixibat HCl on the ileal bile acid transporter (IBAT/ASBT) using a cell line that expresses the transporter, such as Caco-2 or MDCK-II cells transfected with the human ASBT gene.[4]
Cell Culture:
Culture Caco-2 or ASBT-transfected MDCK-II cells in appropriate media and conditions until they form a confluent monolayer. For Caco-2 cells, this can take up to 21 days.
Assay Preparation:
Prepare a range of concentrations of Odevixibat HCl by diluting the 10 mM DMSO stock solution in transport buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Prepare a solution of a radiolabeled bile acid, such as [³H]-taurocholic acid, in the transport buffer.
Inhibition Assay:
Wash the cell monolayers twice with pre-warmed transport buffer.
Pre-incubate the cells with the different concentrations of Odevixibat HCl or vehicle control for 15-30 minutes at 37°C.
Initiate the uptake by adding the [³H]-taurocholic acid solution to each well.
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.
Quantification and Analysis:
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Normalize the radioactive counts to the protein concentration.
Calculate the percentage of inhibition for each Odevixibat HCl concentration relative to the vehicle control.
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Fig. 3: IBAT Inhibition Assay Workflow
In Vivo Cholestasis Animal Model Protocol (Mdr2-/- Mouse)
The multidrug resistance gene 2 knockout (Mdr2-/- or Abcb4-/-) mouse is a well-established model of progressive cholestatic liver disease that resembles primary sclerosing cholangitis.
Animals and Acclimation:
Use Mdr2-/- mice and their wild-type littermates as controls.
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Allow for a period of acclimation before starting the experiment.
Treatment:
At a specified age (e.g., 4-8 weeks), divide the Mdr2-/- mice into a vehicle control group and an Odevixibat HCl treatment group.
Administer Odevixibat HCl (e.g., 10 mg/kg/day) or the vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).
Sample Collection and Analysis:
At the end of the treatment period, collect blood samples via cardiac puncture for serum analysis of liver enzymes (ALT, AST, ALP) and total bile acids.
Euthanize the animals and collect the liver for histological analysis (H&E and Sirius Red staining for fibrosis) and for the quantification of hepatic bile acid concentrations.
Collect fecal samples to measure fecal bile acid excretion.
Bile Acid Extraction from Liver Tissue:
Homogenize a weighed portion of the liver tissue in a suitable solvent (e.g., isopropanol or a hexane:isopropanol mixture).[1]
Centrifuge the homogenate and collect the supernatant.
Dry the supernatant under vacuum.
Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).[1]
Data Analysis:
Compare the serum and hepatic bile acid levels, liver enzyme levels, and histological scores between the vehicle-treated and Odevixibat-treated Mdr2-/- mice.
Statistical analysis should be performed using appropriate methods (e.g., t-test or ANOVA).
Conclusion
Odevixibat HCl is a valuable research tool for investigating the role of bile acid transport in the pathophysiology of cholestatic liver diseases. The protocols provided here offer a starting point for the preclinical evaluation of Odevixibat and other IBAT inhibitors. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.
Revolutionizing Liver Histology Assessment: Odevixibat HCl in Preclinical Cholestatic Models
Application Note & Protocols for Researchers Introduction Odevixibat HCl, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), represents a targeted therapeutic approach for cholestatic liver disea...
Author: BenchChem Technical Support Team. Date: November 2025
Application Note & Protocols for Researchers
Introduction
Odevixibat HCl, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), represents a targeted therapeutic approach for cholestatic liver diseases. By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat effectively reduces the systemic bile acid burden on the liver. This mechanism of action is anticipated to ameliorate the hepatocellular injury, inflammation, and subsequent fibrosis characteristic of chronic cholestatic conditions. These application notes provide a comprehensive overview of the methodologies to assess the impact of Odevixibat HCl on liver histology in preclinical animal models of cholestatic liver disease.
Mechanism of Action: Interrupting the Enterohepatic Circulation to Protect the Liver
Odevixibat HCl's therapeutic effect stems from its ability to inhibit the IBAT, also known as the apical sodium-dependent bile acid transporter (ASBT).[1] This transporter is primarily responsible for the reabsorption of bile acids from the small intestine back into the portal circulation.[1] In cholestatic liver diseases, the impaired flow of bile leads to an accumulation of toxic bile acids within the liver, driving inflammation and fibrosis.[2][3] By inhibiting IBAT, Odevixibat increases the fecal excretion of bile acids, thereby reducing the total bile acid pool and alleviating the toxic load on the liver.[1] This targeted, non-systemic action is designed to mitigate liver damage with minimal systemic side effects.[1]
Data Presentation: Quantitative Analysis of Odevixibat's Effects
The following tables summarize key quantitative findings from preclinical studies evaluating the effect of an IBAT inhibitor (Odevixibat) in the Mdr2-/- mouse model of sclerosing cholangitis, a well-established model of cholestatic liver disease and fibrosis.
Table 1: Effect of Odevixibat on Hepatic Pro-inflammatory Gene Expression in Mdr2-/- Mice
Gene
Treatment Group
Mean Relative mRNA Expression (normalized to control)
Fold Change vs. Untreated
TNFα
Untreated Mdr2-/-
1.0
-
Odevixibat-treated Mdr2-/-
~0.6
↓ ~40%
Mcp1
Untreated Mdr2-/-
1.0
-
Odevixibat-treated Mdr2-/-
~0.5
↓ ~50%
Vcam-1
Untreated Mdr2-/-
1.0
-
Odevixibat-treated Mdr2-/-
~0.4
↓ ~60%
Table 2: Effect of Odevixibat on Hepatic Pro-fibrogenic Gene Expression in Mdr2-/- Mice
Gene
Treatment Group
Mean Relative mRNA Expression (normalized to control)
Fold Change vs. Untreated
Col1a1
Untreated Mdr2-/-
1.0
-
Odevixibat-treated Mdr2-/-
~0.7
↓ ~30%
Col1a2
Untreated Mdr2-/-
1.0
-
Odevixibat-treated Mdr2-/-
~0.6
↓ ~40%
Table 3: Effect of Odevixibat on Hepatic Immune Cell Populations in Mdr2-/- Mice (Flow Cytometry)
Cell Population
Treatment Group
Mean Percentage of Total Liver Leukocytes
Change vs. Untreated
Kupffer Cells (CD11b+F4/80+)
Untreated Mdr2-/-
-
Significant Reduction
Odevixibat-treated Mdr2-/-
-
Neutrophils (CD11b+Gr1+)
Untreated Mdr2-/-
-
Significant Reduction
Odevixibat-treated Mdr2-/-
-
Anti-inflammatory Monocytes (Ly6C-)
Untreated Mdr2-/-
-
Expansion
Odevixibat-treated Mdr2-/-
-
Experimental Protocols
Animal Model of Cholestatic Liver Disease: Bile Duct Ligation (BDL)
The Bile Duct Ligation (BDL) model is a widely used surgical procedure to induce cholestatic liver injury and fibrosis in rodents.
Procedure:
Anesthetize the animal (e.g., with isoflurane).
Perform a midline laparotomy to expose the common bile duct.
Ligate the common bile duct in two locations and transect the duct between the ligatures.
Suture the abdominal wall and skin.
Administer post-operative analgesia and monitor the animal's recovery.
Odevixibat HCl Administration:
Odevixibat HCl can be administered via oral gavage daily, starting from a designated time point post-surgery.
A vehicle control group should receive the same volume of the vehicle solution.
Study Duration:
Typically, studies range from 14 to 28 days to allow for the development of significant fibrosis.
Liver Tissue Preparation and Histopathological Staining
Tissue Harvesting and Fixation:
At the end of the study period, euthanize the animals.
Perfuse the liver with phosphate-buffered saline (PBS) to remove blood.
Excise the liver and fix a portion in 10% neutral buffered formalin for 24-48 hours.
The remaining tissue can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
Paraffin Embedding and Sectioning:
Dehydrate the formalin-fixed tissue through a series of graded ethanol solutions.
Clear the tissue with xylene and embed in paraffin wax.
Cut 4-5 µm thick sections using a microtome and mount on glass slides.
Hematoxylin and Eosin (H&E) Staining:
Deparaffinize and rehydrate the tissue sections.
Stain with hematoxylin to visualize cell nuclei (blue).
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).
Dehydrate and mount with a coverslip.
Purpose: To assess overall liver architecture, inflammation, necrosis, and bile duct proliferation.
Sirius Red Staining for Collagen:
Deparaffinize and rehydrate the tissue sections.
Stain with Picro-Sirius Red solution for 1 hour.
Wash with acidified water.
Dehydrate and mount.
Purpose: To specifically stain collagen fibers (red) for the quantification of fibrosis.
Immunohistochemistry for Fibrosis Markers
Antigen Retrieval:
Deparaffinize and rehydrate sections.
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
Blocking:
Block endogenous peroxidase activity with 3% hydrogen peroxide.
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
Primary Antibody Incubation:
Incubate sections overnight at 4°C with primary antibodies against:
Alpha-Smooth Muscle Actin (α-SMA): A marker for activated hepatic stellate cells, the primary fibrogenic cells in the liver.
Collagen Type I: The major fibrillar collagen deposited during liver fibrosis.
Secondary Antibody and Detection:
Incubate with a biotinylated secondary antibody.
Apply a streptavidin-horseradish peroxidase (HRP) conjugate.
Visualize with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
Counterstaining and Mounting:
Counterstain with hematoxylin.
Dehydrate and mount.
Histological Scoring and Quantification
Semi-Quantitative Scoring:
Use established scoring systems such as the METAVIR or Ishak scoring systems to grade the severity of fibrosis and inflammation by a blinded pathologist.
Quantitative Analysis of Fibrosis:
Capture digital images of Sirius Red-stained sections.
Use image analysis software (e.g., ImageJ) to calculate the Collagen Proportionate Area (CPA) , which is the percentage of the total tissue area that is positively stained for collagen.
Overcoming limitations of animal models in Odevixibat HCl research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of animal models in...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of animal models in Odevixibat HCl research.
Frequently Asked Questions (FAQs)
Q1: What is Odevixibat and how does it work?
A1: Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking IBAT in the terminal ileum, Odevixibat prevents the reabsorption of bile acids, leading to their increased excretion in feces.[2] This reduces the total amount of bile acids returning to the liver, thereby alleviating the bile acid overload that characterizes cholestatic liver diseases.[1]
Q2: What are the primary limitations of using animal models for Odevixibat HCl research?
A2: The primary limitations stem from significant species differences in bile acid composition, metabolism, and regulation between rodents and humans. These differences can lead to poor prediction of both the efficacy and toxicity of IBAT inhibitors like Odevixibat in clinical settings.
Q3: Why do results from my rodent model of cholestasis not reflect the clinical efficacy of Odevixibat?
A3: Rodent models often fail to fully recapitulate human cholestatic diseases due to fundamental differences in bile acid physiology. For instance, mice have a more hydrophilic bile acid pool, including muricholic acids, which are not present in humans. This makes them less susceptible to the toxic effects of hydrophobic bile acids that accumulate in human cholestasis. Consequently, the therapeutic effect of reducing bile acid reabsorption with Odevixibat may be less pronounced or follow a different dose-response relationship in these models.
Q4: Are there specific genetic mouse models for cholestatic diseases, and what are their limitations?
A4: Yes, common models include the Mdr2 (Abcb4) knockout mouse, which is a model for Progressive Familial Intrahepatic Cholestasis type 3 (PFIC3). These mice fail to secrete phospholipids into bile, leading to liver damage. However, a key limitation is that the progression of liver injury and the specific bile acid profile in these mice do not fully mirror the human condition. For example, Mdr2 knockout mice can develop spontaneous cholangitis and biliary fibrosis, but the inflammatory and fibrotic pathways may differ from those in human patients.
Q5: What are the recommended alternative models to study Odevixibat HCl?
A5: In vitro models using human-derived cells are highly recommended to overcome the limitations of animal models. The two primary models are:
Caco-2 cell monolayers: These human colon adenocarcinoma cells form a polarized monolayer that expresses IBAT, providing an excellent system to study the direct inhibitory effect of Odevixibat on bile acid transport.
Human liver organoids: These three-dimensional structures can be derived from patient-specific induced pluripotent stem cells (iPSCs) or primary liver tissue. They can recapitulate key aspects of liver architecture and function, including bile canaliculi formation and transport. Patient-derived organoids are particularly valuable for modeling specific genetic forms of cholestasis, such as PFIC, and for testing the efficacy of drugs like Odevixibat in a personalized manner.
Troubleshooting Guides
Issue 1: Inconsistent or Low Potency of Odevixibat Observed in Animal Models
Possible Cause & Solution
Species Differences in Bile Acid Composition:
Explanation: Rodents have a different bile acid pool than humans, with a higher proportion of more hydrophilic bile acids. This can alter the driving force for IBAT-mediated transport and the pathological consequences of cholestasis, potentially masking the therapeutic effect of an IBAT inhibitor.
Recommendation: Acknowledge this inherent limitation. When reporting data, discuss the species-specific bile acid profile of your model. Consider using genetically humanized mouse models that express human bile acid synthesis enzymes if available.
Differential IBAT Expression and Function:
Explanation: The expression levels and kinetic properties of the ileal bile acid transporter can vary between species, affecting the binding affinity and inhibitory potency of Odevixibat.
Recommendation: Characterize the expression and function of IBAT in your chosen animal model. Perform in vitro binding or transport assays using intestinal tissue from the animal model to determine the specific IC50 of Odevixibat in that species.
Off-Target Effects or Compensatory Mechanisms:
Explanation: The animal model may have compensatory mechanisms for bile acid homeostasis that are not present or are different in humans. For example, alternative pathways for bile acid excretion or synthesis might be upregulated, diminishing the effect of IBAT inhibition.
Recommendation: Perform a broader analysis of bile acid homeostasis in your model, including measuring fecal and urinary bile acid excretion and the expression of key genes involved in bile acid synthesis and transport in the liver.
Issue 2: Difficulty in Translating Preclinical Data to Clinical Efficacy
Possible Cause & Solution
Reliance on a Single Animal Model:
Explanation: No single animal model can fully capture the complexity of human cholestatic liver disease. Over-reliance on one model can lead to a skewed understanding of a drug's potential.
Recommendation: Use a multi-model approach. Complement your in vivo studies with data from human-relevant in vitro models like Caco-2 cells and liver organoids. This will provide a more comprehensive and translatable dataset.
Lack of Human-Relevant Endpoints:
Explanation: Endpoints measured in animal models (e.g., serum bile acid levels in a healthy rodent) may not directly correlate with clinical outcomes in patients (e.g., reduction of pruritus in a PFIC patient).
Recommendation: Whenever possible, choose endpoints in your animal models that have a clearer clinical correlate. For in vitro models, focus on functional readouts that are directly relevant to the drug's mechanism of action, such as the inhibition of bile acid transport.
Data Presentation: Comparative Overview of Research Models
Model Type
Advantages
Disadvantages
Relevance to Odevixibat Research
Rodent Models (e.g., Mdr2 knockout mice)
- Systemic in vivo environment- Can model chronic disease progression and fibrosis
- Significant species differences in bile acid metabolism and composition- Poorly predictive of human clinical outcomes- Ethical considerations
Limited for predicting clinical efficacy and safety. Useful for studying general mechanisms of cholestasis and IBAT inhibition in a whole-organism context.
Caco-2 Cell Monolayers
- Human-derived- Expresses functional IBAT- High-throughput screening capability- Good for studying direct drug-transporter interactions
- Lacks the complexity of the liver microenvironment- Does not model the downstream effects of reduced bile acid return to the liver
Excellent for determining the intrinsic inhibitory potency (IC50) of Odevixibat on human IBAT and for permeability studies.
Human Liver Organoids (Patient-derived)
- Human-derived and patient-specific- Recapitulates liver architecture and function- Can model genetic cholestatic diseases (e.g., PFIC)- Allows for personalized medicine approaches
- Technically demanding to culture- May not fully mature to an adult phenotype- Lacks other liver cell types unless co-cultured
Highly relevant for assessing the efficacy of Odevixibat in a human, disease-specific context, including its effects on bile transport and hepatocyte health.
Experimental Protocols
Protocol 1: Caco-2 Cell Monolayer Assay for IBAT Inhibition
Objective: To determine the in vitro potency of Odevixibat in inhibiting the apical sodium-dependent bile acid transporter (IBAT) in a human intestinal cell model.
Methodology:
Cell Culture:
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
Seed cells on permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.
Monolayer Integrity Assessment:
Measure the transepithelial electrical resistance (TEER) using a volt-ohm meter. A TEER value > 250 Ω·cm² generally indicates a well-formed monolayer.
Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.
Transport Assay:
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
Pre-incubate the monolayers with varying concentrations of Odevixibat (or vehicle control) in HBSS in the apical (upper) chamber for 30 minutes at 37°C.
Initiate the transport by adding a radiolabeled bile acid substrate (e.g., [³H]-taurocholic acid) to the apical chamber.
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
Quantify the amount of radiolabeled bile acid transported using liquid scintillation counting.
Data Analysis:
Calculate the rate of transport for each concentration of Odevixibat.
Determine the IC50 value of Odevixibat by plotting the percent inhibition of bile acid transport against the log of the Odevixibat concentration.
Protocol 2: Human Liver Organoid Culture for Cholestasis Modeling
Objective: To establish a patient-derived liver organoid model of a specific cholestatic disease (e.g., PFIC) and to assess the therapeutic potential of Odevixibat.
Methodology:
Organoid Derivation (from patient iPSCs):
Differentiate patient-derived iPSCs into definitive endoderm, followed by hepatic endoderm, and finally hepatoblasts.
Embed the hepatoblasts in a basement membrane matrix (e.g., Matrigel®) and culture in a specialized hepatic organoid medium containing growth factors such as HGF, FGF10, and EGF.
Organoid Maturation and Characterization:
Culture the organoids for at least 20-30 days to allow for maturation and the formation of bile canaliculi-like structures.
Characterize the organoids for the expression of mature hepatocyte and cholangiocyte markers (e.g., albumin, AAT, KRT19) using immunofluorescence or qPCR.
Cholestasis Phenotyping and Drug Treatment:
Assess the baseline cholestatic phenotype of the patient-derived organoids. This may include assays for bile acid accumulation, bile salt export pump (BSEP) localization and function, and markers of cellular stress.
Treat the mature organoids with Odevixibat at various concentrations for a defined period (e.g., 48-72 hours).
Efficacy Assessment:
Bile Acid Transport: Use fluorescent bile acid analogs (e.g., cholyl-lysyl-fluorescein) to visualize and quantify bile acid uptake and excretion. Assess whether Odevixibat treatment improves bile flow.
Hepatocyte Viability and Stress: Measure markers of apoptosis (e.g., caspase-3/7 activity) and cellular stress to determine if Odevixibat reduces hepatotoxicity.
Gene Expression Analysis: Perform qPCR to analyze the expression of genes involved in bile acid synthesis and transport to understand the molecular response to Odevixibat.
Visualizations
Caption: Mechanism of action of Odevixibat as an IBAT inhibitor.
Caption: Comparative workflow for Odevixibat research.
Caption: Logical relationships between different research models.
Technical Support Center: Odevixibat and Associated Diarrhea in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Odevixibat in animal models and encountering a...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Odevixibat in animal models and encountering associated diarrhea.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind Odevixibat-induced diarrhea?
A1: Odevixibat is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT).[1][2] This transporter is responsible for the reabsorption of approximately 95% of bile acids in the terminal ileum for enterohepatic circulation. By blocking IBAT, Odevixibat increases the concentration of bile acids in the colon.[3] This elevated concentration of bile acids in the colonic lumen induces electrolyte and water secretion, leading to increased intestinal motility and resulting in diarrhea.[4]
Q2: Is diarrhea a common finding in preclinical studies with Odevixibat and other IBAT inhibitors?
A2: Yes, diarrhea is a well-documented and expected pharmacological effect of IBAT inhibitors. It has been consistently observed in both preclinical animal studies and human clinical trials.[3][5] The incidence and severity of diarrhea are generally dose-dependent.[3]
Q3: What are the typical clinical signs of Odevixibat-induced diarrhea in animal models?
A3: The primary clinical sign is a change in fecal consistency, ranging from soft or loose stools to watery diarrhea. Other observable signs may include perianal staining of the fur, changes in defecation frequency, and in more severe cases, dehydration, and body weight loss. It is crucial to have a consistent scoring system to monitor and quantify the severity of diarrhea.
Q4: Can Odevixibat-induced diarrhea impact the overall health and welfare of the study animals?
A4: Yes, if left unmanaged, persistent and severe diarrhea can lead to dehydration, electrolyte imbalances, weight loss, and general malaise in study animals. This can compromise the scientific integrity of the study and is an animal welfare concern. Therefore, proactive monitoring and a clear management plan are essential.
Q5: Are there established methods to manage Odevixibat-induced diarrhea in animal models without compromising study objectives?
A5: Management strategies aim to alleviate the clinical signs of diarrhea while minimizing interference with the primary study endpoints. The choice of intervention depends on the severity of the diarrhea and the specific research questions. Options include dose adjustment of Odevixibat, supportive care (e.g., fluid and electrolyte replacement), and in some cases, the cautious use of antidiarrheal agents. It is critical to consider how any intervention might affect the mechanism of action of Odevixibat and the parameters being measured.
Troubleshooting Guide
Issue 1: Unexpectedly Severe Diarrhea Observed at the Intended Dose
Possible Causes:
Dose Miscalculation: Incorrect calculation of the dose for the animal's body weight.
Species/Strain Sensitivity: The animal model or specific strain may be more sensitive to the pharmacological effects of Odevixibat.
Dietary Factors: The composition of the animal's diet can influence bile acid metabolism and gut motility.
Underlying Health Status: Subclinical gastrointestinal conditions in the animals could exacerbate the diarrheal response.
Troubleshooting Steps:
Verify Dose Calculation: Double-check all calculations for the dosing solution preparation and administration volume.
Review Literature for Species/Strain Sensitivity: Consult available literature for data on the specific animal model and strain being used with IBAT inhibitors.
Assess Diet: Ensure a consistent and appropriate diet is being provided. High-fat diets can alter bile acid pools and may influence the severity of diarrhea.
Health Evaluation: Perform a thorough health assessment of the animals to rule out any underlying conditions.
Dose Reduction: Consider reducing the dose of Odevixibat to a lower, better-tolerated level. A dose-response study may be necessary to identify the optimal therapeutic window with manageable side effects.[6]
Staggered Dosing: If the protocol allows, initiating treatment at a lower dose and gradually escalating to the target dose may improve tolerability.
Issue 2: Inconsistent or Variable Diarrhea Response Among Animals in the Same Treatment Group
Possible Causes:
Inconsistent Dosing: Variability in the administration of Odevixibat.
Individual Animal Variation: Biological variability in drug metabolism, gut microbiome, and gastrointestinal function.
Coprophagy: In rodents, coprophagy can influence the gut environment and response to gastrointestinal-acting compounds.
Stress: Environmental stressors can impact gastrointestinal motility and contribute to variability.
Troubleshooting Steps:
Standardize Dosing Technique: Ensure all personnel are using a consistent and accurate dosing technique (e.g., oral gavage).
Increase Sample Size: A larger number of animals per group can help to account for individual biological variation.
Control for Coprophagy: If feasible and appropriate for the study, consider housing animals in a way that minimizes coprophagy (e.g., wire-bottom cages for short periods, though this can be a stressor).
Minimize Environmental Stress: Maintain a stable and low-stress environment for the animals, with consistent light cycles, temperature, and handling procedures.
Acclimatization: Ensure an adequate acclimatization period for the animals before the start of the study.
Issue 3: Difficulty in Quantifying the Severity of Diarrhea
Possible Causes:
Lack of a Standardized Scoring System: Subjective and inconsistent assessment of fecal consistency.
Infrequent Observations: Diarrhea can be intermittent, and infrequent checks may not capture the true incidence or severity.
Troubleshooting Steps:
Implement a Fecal Scoring System: Use a standardized, validated fecal scoring system. A common approach is a 0-4 scale based on stool consistency.[7]
Increase Observation Frequency: Conduct and document fecal scoring at multiple time points throughout the day, especially during the expected peak effect of the drug.
Stool Collection and Water Content Analysis: For a more quantitative measure, collect fresh fecal pellets and determine the water content by comparing wet and dry weights.[8]
Use of Absorbent Paper: Placing animals on a clean, absorbent paper towel for a defined period can help in visualizing and scoring diarrheal events.[9][10]
Data Presentation
Table 1: Incidence of Diarrhea with IBAT Inhibitors in Clinical Trials
Protocol 1: Induction of a Bile Acid Diarrhea Model in Rats
This protocol is adapted from a method to induce diarrhea through the administration of exogenous bile acids.
Materials:
Male Wistar rats (200-250 g)
Standard rodent chow
Sodium cholate (Sigma-Aldrich)
Metabolic cages
Balance for weighing animals and feces
Procedure:
Acclimatization: House rats in standard cages for at least one week to acclimatize to the facility.
Baseline Monitoring: Transfer rats to individual metabolic cages for a 3-day acclimatization period. Monitor and record food and water intake, urine output, and fecal characteristics (weight, consistency) daily.
Induction of Diarrhea:
Control Group: Feed rats standard rodent chow.
Experimental Group: Prepare a diet of standard rodent chow mixed with 1% (w/w) sodium cholate.
Observation Period: Maintain the rats on their respective diets for 3-5 days.
Data Collection:
Record body weight daily.
Collect and weigh feces daily.
Assess fecal consistency using a standardized scoring system (see Protocol 3).
Optional: Determine fecal water content by drying a known weight of fresh feces at 60°C until a constant weight is achieved.
Protocol 2: Assessment of Diarrhea in a Mouse Model of Odevixibat Treatment
Materials:
Male C57BL/6 mice (8-10 weeks old)
Odevixibat (or vehicle control) dosing solution
Oral gavage needles
Clean cages with absorbent paper lining
Balance for weighing animals
Procedure:
Acclimatization: Acclimatize mice for at least one week.
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, low-dose Odevixibat, high-dose Odevixibat).
Dosing: Administer Odevixibat or vehicle control by oral gavage once daily for the duration of the study.
Diarrhea Assessment:
At predetermined time points after dosing (e.g., 2, 4, 8, and 24 hours), place individual mice in a clean cage lined with absorbent paper for a 30-minute observation period.
Record the number of fecal pellets produced.
Score the consistency of each pellet using a standardized scoring system (see Protocol 3).
Observe for any perianal staining.
Body Weight: Monitor and record body weight daily.
Hydration Status: Monitor for signs of dehydration (e.g., skin tenting, sunken eyes) and provide supportive care as needed according to the approved animal care protocol.
Protocol 3: Fecal Consistency Scoring System for Rodents
Score
Description
0
Normal, well-formed, firm pellets
1
Soft, formed pellets that may adhere to surfaces
2
Very soft, unformed stools (pasty)
3
Semiliquid stools
4
Watery diarrhea
This scoring system should be validated with photographic examples to ensure consistency among observers.[7]
Visualizations
Caption: Mechanism of Odevixibat-induced diarrhea.
Mitigating the effects of Odevixibat HCl on fat-soluble vitamin absorption in studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the effects of Odevixibat HCl on fat-soluble vitamin absorption in preclinical...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the effects of Odevixibat HCl on fat-soluble vitamin absorption in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is Odevixibat HCl and how does it impact fat-soluble vitamin absorption?
A1: Odevixibat HCl (brand name Bylvay®) is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] It is approved for the treatment of pruritus (itching) in patients with progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[1][2]
The primary mechanism of action of Odevixibat is to block the reabsorption of bile acids from the terminal ileum into the enterohepatic circulation.[1][3] This interruption of bile acid recycling leads to a decrease in the overall bile acid pool. Since the absorption of fat-soluble vitamins (A, D, E, and K) is critically dependent on the emulsifying properties of bile acids to form micelles for transport across the intestinal wall, inhibiting bile acid reuptake can lead to malabsorption and deficiency of these essential nutrients.[4]
Q2: What is the reported incidence of fat-soluble vitamin deficiency in clinical trials with Odevixibat?
A2: Fat-soluble vitamin (FSV) deficiency is a recognized adverse reaction associated with Odevixibat treatment. Clinical trial data from the PEDFIC 1 and ASSERT studies provide insights into the incidence of this side effect. It is important to note that patients with cholestatic liver diseases like PFIC and ALGS are often predisposed to FSV deficiencies at baseline.[4]
Q3: What are the common adverse events associated with Odevixibat besides fat-soluble vitamin deficiency?
A3: Diarrhea is another common adverse event reported in clinical trials of Odevixibat. The increased concentration of bile acids in the colon, due to the inhibition of their reabsorption in the ileum, can induce colonic secretions and increase motility, leading to diarrhea.[5][6] The incidence of diarrhea in clinical trials is summarized in the table below.
Data Presentation
Table 1: Incidence of Fat-Soluble Vitamin (FSV) Deficiency in Odevixibat Clinical Trials
Problem 1: A study participant on Odevixibat develops signs of fat-soluble vitamin deficiency despite standard supplementation.
Initial Assessment:
Confirm Deficiency: Re-evaluate serum levels of vitamins A, D, E, and INR for vitamin K status using a validated method (see Experimental Protocols).
Review Supplementation Regimen: Verify the participant's adherence to the prescribed supplementation. Ensure the formulation is appropriate (e.g., water-miscible forms for better absorption in cholestatic conditions).[9]
Assess for Exacerbating Factors: Investigate the severity of diarrhea or other gastrointestinal symptoms that could further impair absorption.
Troubleshooting Steps:
Increase Supplement Dose: Titrate the dose of the deficient vitamin upwards, with frequent monitoring of serum levels to avoid toxicity.
Change Formulation: If not already in use, switch to a water-miscible formulation of the vitamin supplement, which may be better absorbed in the presence of reduced bile acids.[9]
Parenteral Administration: For severe or refractory deficiencies, particularly for vitamin K where a rapid correction of coagulopathy is needed, consider parenteral (intramuscular or intravenous) administration.[10]
Odevixibat Dose Adjustment: If the deficiency persists or worsens despite aggressive supplementation, consider a dose reduction of Odevixibat.
Temporary Discontinuation: In cases of severe and unmanageable deficiency, temporary interruption of Odevixibat treatment may be necessary.
Problem 2: A study participant experiences persistent and severe diarrhea.
Initial Assessment:
Evaluate Severity: Characterize the frequency and consistency of stools. Assess for signs of dehydration.
Rule out Other Causes: Consider other potential causes of diarrhea, such as concurrent infections or other medications.
Troubleshooting Steps:
Supportive Care: Ensure adequate hydration and electrolyte replacement.
Dietary Modifications: Advise a low-fat diet to reduce the osmotic load in the colon.
Odevixibat Dose Adjustment: A reduction in the Odevixibat dose may alleviate the severity of diarrhea.
Temporary Discontinuation: For severe, unremitting diarrhea, a temporary interruption of Odevixibat may be required. In clinical trials, treatment interruptions due to diarrhea have been reported.[5]
Experimental Protocols
Protocol 1: Quantification of Serum Fat-Soluble Vitamins (A, D, E) and Vitamin K (via INR) in Clinical Studies
This protocol outlines the general steps for the analysis of fat-soluble vitamins in serum or plasma using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and specificity.[2][11][12]
1. Sample Collection and Handling:
Collect 3-5 mL of whole blood in a serum separator tube or a tube containing EDTA for plasma.
Protect the sample from light immediately after collection, as vitamins A and K are light-sensitive.
Separate serum or plasma by centrifugation at 1500 x g for 10 minutes at 4°C within one hour of collection.
Store the serum or plasma at -80°C until analysis.
2. Sample Preparation (for LC-MS/MS):
Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard for each vitamin.
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis:
Chromatographic Separation:
Column: A C18 reversed-phase column is commonly used.[11]
Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid or ammonium formate, is typically employed.[13]
Flow Rate: A flow rate of 0.5 mL/min is a common starting point.
Mass Spectrometry Detection:
Ionization Mode: Positive electrospray ionization (ESI) is generally used.
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each vitamin and its internal standard.
4. Vitamin K Status Assessment:
Vitamin K status is typically assessed functionally by measuring the prothrombin time (PT) and calculating the International Normalized Ratio (INR). An elevated INR can indicate vitamin K deficiency.
Mandatory Visualizations
Caption: Mechanism of Odevixibat HCl on the Enterohepatic Circulation of Bile Acids.
Caption: Experimental Workflow for Monitoring Fat-Soluble Vitamin Status.
Caption: Troubleshooting Logic for Persistent Fat-Soluble Vitamin Deficiency.
Improving the translational relevance of preclinical Odevixibat HCl studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies wit...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with Odevixibat HCl. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Odevixibat HCl?
A1: Odevixibat HCl is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By reversibly binding to IBAT in the terminal ileum, Odevixibat blocks the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[2] This leads to an increased excretion of bile acids in the feces, a reduction in the total bile acid pool, and decreased levels of serum bile acids (sBAs).[2][3] The therapeutic effects of Odevixibat in cholestatic diseases are primarily attributed to the lowering of sBA levels.[3]
Q2: Which preclinical models are most relevant for studying the efficacy of Odevixibat HCl?
A2: The most commonly used and relevant preclinical models for studying cholestatic liver diseases and the effects of IBAT inhibitors like Odevixibat include:
Mdr2 knockout (Mdr2-/-) mice: These mice lack the multidrug resistance protein 2, leading to impaired phospholipid secretion into bile and subsequent development of sclerosing cholangitis, liver fibrosis, and portal hypertension. This model is particularly useful for studying the long-term effects of Odevixibat on chronic biliary injury and fibrosis.[4][5][6]
Bile Duct Ligation (BDL) model: This surgical model involves the ligation of the common bile duct, leading to obstructive cholestasis, rapid onset of liver injury, inflammation, and fibrosis. The BDL model is well-suited for studying the acute effects of Odevixibat on cholestatic liver injury.[7][8][9]
Q3: What are the expected pharmacological effects of Odevixibat HCl in preclinical models?
A3: In preclinical models of cholestasis, Odevixibat HCl is expected to:
Decrease serum bile acid (sBA) levels.
Increase fecal bile acid excretion.
Reduce markers of liver injury, such as serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
Ameliorate liver fibrosis.
Modulate the expression of genes involved in bile acid synthesis and transport.
Troubleshooting Guides
In Vitro Experiments
Q4: We are observing high variability in our in vitro IBAT inhibition assay using CHO cells. What could be the cause and how can we troubleshoot this?
A4: High variability in cell-based assays can arise from several factors. Here's a troubleshooting guide:
Potential Cause
Troubleshooting Steps
Cell Health and Viability
Ensure consistent cell passage number and confluency. Regularly check for mycoplasma contamination. Confirm high cell viability (>95%) before starting the assay.
Assay Conditions
Optimize incubation times and temperatures. Ensure consistent concentrations of substrates (e.g., radiolabeled taurocholate) and test compounds. Use a stable and appropriate buffer system.
Compound Solubility
Confirm the solubility of Odevixibat HCl in your assay medium. If solubility is an issue, consider using a low concentration of a non-toxic solvent like DMSO, ensuring the final concentration is consistent across all wells and does not affect cell viability.
Detection Method
If using a scintillation counter for radiolabeled substrate uptake, ensure proper calibration and quenching correction. For fluorescence-based assays, check for background fluorescence from the compound or plate.
Plate Effects
Be aware of "edge effects" on microplates. Consider leaving the outer wells empty or filling them with buffer to minimize evaporation and temperature gradients.
In Vivo Experiments
Q5: We are observing diarrhea in our mice treated with Odevixibat HCl. How should we manage this?
A5: Diarrhea is a known, on-target effect of IBAT inhibitors due to increased bile acids in the colon.[10][11][12] Here’s how to manage it in a preclinical setting:
Severity
Management Strategy
Mild, transient diarrhea
Monitor the animals closely for signs of dehydration (e.g., weight loss, decreased skin turgor). Ensure free access to drinking water and consider providing a hydrogel or other supplemental hydration source. Often, animals will acclimate to the treatment.
Moderate to severe diarrhea
If significant weight loss (>10-15%) or signs of dehydration are observed, consider a temporary dose reduction or interruption.[10][11] Once the animals recover, the dose can be gradually escalated back to the target concentration. Consult with your institution's veterinary staff for supportive care recommendations.
Persistent diarrhea
If diarrhea persists despite dose reduction, re-evaluate the formulation and dosing regimen. Ensure the vehicle is well-tolerated. In some cases, the dose may need to be lowered for the remainder of the study.
Q6: Our serum bile acid measurements are highly variable between animals in the same treatment group. What are some potential reasons and solutions?
A6: Variability in sBA levels is a common challenge in preclinical studies. Here are some factors to consider:
Potential Cause
Troubleshooting Steps
Fasting Status
Bile acid levels are highly influenced by food intake. Ensure a consistent fasting period (e.g., 4-6 hours) before blood collection for all animals.
Sample Collection and Processing
Use a consistent method for blood collection (e.g., retro-orbital, submandibular) as the sampling site can influence results. Process blood samples promptly and consistently to avoid hemolysis, which can interfere with some assays. Store serum/plasma samples at -80°C until analysis.
Analytical Method (LC-MS/MS)
Use a validated LC-MS/MS method for bile acid quantification.[1][13] Employ stable isotope-labeled internal standards for each bile acid to correct for matrix effects and variations in extraction efficiency.[1] Ensure proper chromatographic separation of bile acid isomers.[14]
Animal Stress
Stress during handling and blood collection can influence physiological parameters. Handle animals gently and consistently. Acclimatize animals to the procedures before the start of the study.
Data Presentation
Table 1: Representative Preclinical Efficacy of Odevixibat (A4250) in a Mouse Model of Sclerosing Cholangitis (Mdr2-/- mice)
Parameter
Vehicle Control
Odevixibat (A4250)
% Change vs. Control
Serum Bile Acids (µmol/L)
150 ± 25
75 ± 15
↓ 50%
Fecal Bile Acid Excretion (µmol/day)
5 ± 1
20 ± 4
↑ 300%
Serum ALT (U/L)
250 ± 50
125 ± 30
↓ 50%
Liver Collagen (µg/mg tissue)
10 ± 2
6 ± 1.5
↓ 40%
Hepatic Col1a1 mRNA expression (fold change)
8 ± 1.5
3 ± 0.8
↓ 62.5%
Data are presented as mean ± standard deviation and are hypothetical representations based on expected outcomes from published literature.
Experimental Protocols
Protocol 1: In Vitro IBAT Inhibition Assay
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human IBAT in appropriate media and conditions.
Assay Preparation: Seed cells in a 96-well plate and grow to confluency.
Compound Preparation: Prepare a dilution series of Odevixibat HCl in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
Inhibition Assay:
a. Wash the cell monolayer with buffer.
b. Add the Odevixibat HCl dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
c. Add a solution containing a known concentration of radiolabeled taurocholic acid (e.g., [3H]-taurocholate) to each well.
d. Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake.
Assay Termination and Lysis:
a. Aspirate the assay solution and rapidly wash the cells with ice-cold buffer to stop the uptake.
b. Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each Odevixibat HCl concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Odevixibat HCl Administration in a Bile Duct Ligation (BDL) Mouse Model
Animal Model: Perform bile duct ligation surgery on adult male C57BL/6 mice.[7][8][9]
Odevixibat Formulation: Prepare a homogenous suspension of Odevixibat HCl in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).[15]
Dosing Regimen:
a. Begin dosing 1-2 days post-BDL surgery.
b. Administer Odevixibat HCl or vehicle control once daily via oral gavage at a volume of 5-10 mL/kg.
c. A typical dose range for preclinical studies is 1-10 mg/kg/day.
Monitoring: Monitor animal body weight and clinical signs daily.
Endpoint Analysis (e.g., at day 7 or 14 post-BDL):
a. Collect blood via cardiac puncture for measurement of serum ALT, AST, bilirubin, and bile acids.
b. Harvest the liver and weigh it.
c. Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E, Sirius Red for fibrosis).
d. Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis (e.g., qPCR for fibrosis and inflammation markers) and for measurement of liver bile acid content.
Mandatory Visualizations
Caption: Mechanism of action of Odevixibat in the ileal enterocyte.
Caption: General experimental workflow for in vivo Odevixibat HCl studies.
Caption: Downstream effects of Odevixibat on the FXR-FGF19 signaling axis.
Strategies for patient stratification in Odevixibat HCl clinical trials
Technical Support Center: Odevixibat HCl Clinical Trials This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working on patient s...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: Odevixibat HCl Clinical Trials
This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working on patient stratification in Odevixibat HCl clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Odevixibat and how does it influence patient stratification?
A1: Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking IBAT in the distal ileum, Odevixibat reduces the reabsorption of bile acids from the intestine back into the liver. This interruption of the enterohepatic circulation leads to a decrease in the overall bile acid pool in the body. The primary therapeutic goal is to reduce the toxic accumulation of bile acids in the liver and serum, which is a hallmark of cholestatic liver diseases like Progressive Familial Intrahepatic Cholestasis (PFIC).
Patient stratification is therefore critically dependent on the underlying genetic cause of the cholestasis. Odevixibat is particularly relevant for types of PFIC where the transport of bile acids out of the hepatocyte is impaired, leading to their buildup. Stratification often begins by identifying patients with specific genetic mutations that cause these conditions.
Q2: Which patient populations are the primary focus for Odevixibat clinical trials?
A2: The primary focus for Odevixibat clinical trials has been pediatric patients with Progressive Familial Intrahepatic Cholestasis (PFIC). Specifically, trials have often targeted patients with PFIC type 1 (caused by mutations in the ATP8B1 gene) and PFIC type 2 (caused by mutations in the ABCB11 gene). These types are characterized by severe pruritus and elevated serum bile acid levels. The indication has also expanded to include other cholestatic conditions like Alagille syndrome (ALGS). Stratification within these populations is key to understanding the drug's efficacy.
Q3: What are the key biomarkers used for patient stratification and monitoring response to Odevixibat?
A3: The key biomarkers for stratifying patients and monitoring their response to Odevixibat therapy include serum bile acids (sBA) and pruritus assessments. Baseline levels of sBA and the severity of pruritus are often used as inclusion criteria. A significant reduction in these two parameters is a primary endpoint in clinical trials, indicating a positive treatment response. Other liver function tests, such as levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, are also monitored.
Q4: How is genetic testing utilized in the stratification process?
A4: Genetic testing is fundamental to the patient stratification process for Odevixibat trials, especially in the context of PFIC. It is used to confirm the diagnosis and, crucially, to identify the specific subtype of the disease (e.g., PFIC1, PFIC2). This is because the underlying genetic defect can influence the pathophysiology of the disease and potentially the response to an IBAT inhibitor. For instance, patients with mutations in genes responsible for bile acid transport are the most logical candidates for this therapy.
Troubleshooting Guide
Issue 1: A patient with a confirmed PFIC diagnosis shows minimal reduction in serum bile acids (sBA) after treatment.
Possible Cause 1: Genetic Subtype. The patient may have a subtype of PFIC that is less responsive to IBAT inhibition. For example, the pathophysiology of their specific condition may not be primarily driven by the enterohepatic circulation of bile acids that Odevixibat targets.
Troubleshooting Steps:
Verify Genetic Diagnosis: Double-check the genetic testing results to confirm the PFIC subtype. Ensure that the identified mutation is indeed pathogenic.
Assess Adherence: Confirm the patient is adhering to the dosing schedule.
Investigate Biliary Diversion: Determine if the patient has previously undergone a partial external biliary diversion (PEBD). A PEBD also interrupts the enterohepatic circulation, which could diminish the observable effect of Odevixibat. In clinical trials, patients who had PEBD were still eligible and showed benefits.
Evaluate for Disease Progression: Assess whether the underlying liver disease has progressed to a stage where IBAT inhibition alone is insufficient.
Issue 2: Pruritus scores do not correlate with changes in serum bile acid levels.
Possible Cause 1: Subjectivity of Pruritus Scoring. Pruritus is a subjective symptom, and patient-reported outcomes can be variable. Factors such as the patient's age, ability to communicate, and caregiver interpretation can influence the scores.
Possible Cause 2: Multifactorial Nature of Pruritus. While bile acids are a major contributor to cholestatic pruritus, other mediators may be involved. The patient's pruritus might be partially driven by factors not addressed by reducing sBA levels.
Troubleshooting Steps:
Standardize Reporting: Ensure that the same validated scoring system (e.g., a specific observer-reported outcome instrument) is used consistently at all time points.
Train Observers: Make sure caregivers or observers are properly trained on how to assess and score pruritus to minimize inter-observer variability.
Analyze Individual Patient Data: Look at the trend for the individual patient rather than relying on a single time point. A gradual improvement may be occurring.
Consider Other Factors: Investigate other potential causes of itching, such as skin conditions or allergies, to rule them out.
Data Presentation
Table 1: Summary of Efficacy Data from Odevixibat Phase 3 Trials in PFIC
Parameter
Odevixibat Group
Placebo Group
p-value
Reference
Primary Endpoint: sBA Response
% of Patients with ≥70% sBA reduction or sBA ≤70 µmol/L
53%
0%
<0.001
Primary Endpoint: Pruritus Response
% of Patients with a drop of ≥1 point on 0-4 scale
55%
15%
0.002
Secondary Endpoint
Mean Change in sBA (µmol/L)
-128.8
+14.3
0.002
Experimental Protocols
Protocol 1: Genetic Analysis for PFIC Subtype Identification
Sample Collection: Collect a whole blood sample (typically 3-5 mL) in an EDTA tube from the patient.
DNA Extraction: Isolate genomic DNA from the blood sample using a commercially available DNA extraction kit, following the manufacturer's instructions. Quantify the extracted DNA and assess its purity.
Next-Generation Sequencing (NGS):
Prepare a targeted gene panel library that includes known PFIC-related genes (ATP8B1, ABCB11, ABCB4, TJP2, NR1H4, etc.).
Perform sequencing on an NGS platform (e.g., Illumina).
Bioinformatic Analysis:
Align the sequencing reads to the human reference genome.
Annotate the identified variants using databases such as ClinVar and HGMD to determine their potential pathogenicity.
Variant Confirmation: Confirm any identified pathogenic or likely pathogenic variants using a secondary method, such as Sanger sequencing.
Reporting: Generate a final report detailing the identified genetic variants and their classification, leading to a diagnosis of the specific PFIC subtype.
Visualizations
Caption: Mechanism of action of Odevixibat in the enterohepatic circulation.
Caption: Workflow for patient stratification in Odevixibat clinical trials.
Caption: Troubleshooting decision tree for non-responders in a clinical trial.
Optimization
Interpreting off-target effects of Odevixibat HCl in experimental systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Odevixibat HCl...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Odevixibat HCl in experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Odevixibat HCl?
A1: Odevixibat HCl is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking this transporter in the terminal ileum, Odevixibat disrupts the enterohepatic circulation of bile acids, leading to their increased excretion in feces.[1][2] This action reduces the total bile acid pool in the body. Due to its high selectivity and minimal systemic absorption, Odevixibat's effects are primarily localized to the gastrointestinal tract.[2]
Q2: What are the known clinical "off-target" effects or adverse events of Odevixibat?
A2: Most of the observed clinical adverse events are considered to be on-target effects resulting from the inhibition of IBAT in the gut, rather than direct off-target molecular interactions. These primarily include:
Gastrointestinal Effects: Diarrhea and abdominal pain are the most commonly reported adverse events.[3][4] This is a direct consequence of increased bile acids in the colon.
Hepatobiliary Effects: Elevations in liver transaminases (ALT, AST) have been observed in some patients.[3] The exact mechanism is not fully understood but may be related to shifts in the bile acid pool and their signaling functions.[3]
Nutritional Effects: Odevixibat may affect the absorption of fat-soluble vitamins (A, D, E, and K) and other lipophilic compounds due to the altered bile acid environment in the intestine.[2][4]
Q3: Does Odevixibat directly interact with the Farnesoid X Receptor (FXR)?
A3: Currently, there is no direct evidence to suggest that Odevixibat binds to or directly modulates the activity of the Farnesoid X Receptor (FXR). Odevixibat's primary mechanism is the inhibition of the bile acid transporter IBAT.[1][2] However, by altering the concentration of bile acids, which are the natural ligands for FXR, Odevixibat can indirectly influence FXR signaling pathways.[2] For example, a reduction in the return of bile acids to the liver can lead to changes in the expression of FXR target genes involved in bile acid synthesis and metabolism.[5]
Q4: What is the potential impact of Odevixibat on the gut microbiome?
A4: The increased concentration of bile acids in the colon due to Odevixibat's action can potentially alter the composition and function of the gut microbiome.[3] Bile acids are known to have antimicrobial properties and can influence the growth of different bacterial species. The specific changes in the microbiome following Odevixibat treatment are an area of ongoing research.
Troubleshooting Guide
Unexpected Cellular Responses in In Vitro Models
Observed Issue
Potential Cause
Troubleshooting Steps
Changes in gene expression related to bile acid synthesis (e.g., CYP7A1) in hepatocyte cultures not directly exposed to Odevixibat.
This is likely an indirect effect. While Odevixibat has minimal systemic absorption, in vivo studies reflect a complex interplay between the gut and liver. The experimental model may not fully recapitulate this.
Consider co-culture models of intestinal and liver cells to better simulate the gut-liver axis. Analyze the bile acid composition in the culture medium to correlate with gene expression changes.
Cytotoxicity in non-intestinal cell lines at high concentrations.
While highly selective for IBAT, at supra-pharmacological concentrations, any compound can exhibit non-specific effects.
Determine the IC50/EC50 for the on-target effect (IBAT inhibition) and compare it to the concentrations causing cytotoxicity. Ensure experimental concentrations are within a relevant range.
Alterations in lipid metabolism in adipocyte or macrophage cell lines.
This could be an indirect consequence of altered bile acid signaling. Bile acids can activate receptors like TGR5, which are expressed in these cell types and influence metabolic pathways.
Measure the expression of bile acid-responsive receptors (e.g., TGR5) in your cell model. Use specific agonists and antagonists for these receptors to dissect the signaling pathway.
Anomalous Findings in In Vivo Animal Models
Observed Issue
Potential Cause
Troubleshooting Steps
Weight loss or reduced weight gain in treated animals.
This is a known potential on-target effect. Increased fecal bile acid excretion can lead to fat malabsorption and diarrhea, resulting in reduced calorie uptake.
Monitor food intake and fecal fat content. Adjust the diet if necessary to compensate for malabsorption. Titrate the Odevixibat dose to find a balance between efficacy and gastrointestinal tolerance.
Changes in plasma lipid profiles (cholesterol, triglycerides).
This is an expected consequence of disrupting bile acid enterohepatic circulation. The liver utilizes cholesterol for de novo bile acid synthesis, which can lower plasma cholesterol levels.
Measure plasma lipid profiles at multiple time points. Analyze the expression of genes involved in cholesterol and lipid metabolism in the liver and intestine.
Unexpected behavioral changes in animals.
While unlikely to be a direct CNS effect due to minimal systemic exposure, gastrointestinal discomfort (abdominal pain, diarrhea) can lead to changes in activity and behavior.
Perform regular clinical observations of the animals. Correlate any behavioral changes with the onset and severity of gastrointestinal symptoms.
Experimental Protocols
Protocol 1: Assessing Off-Target Binding to Nuclear Receptors
Objective: To determine if Odevixibat directly binds to and activates or inhibits key nuclear receptors involved in bile acid and lipid homeostasis, such as FXR, LXR, and PXR.
Methodology:
Reagents: Recombinant human FXR, LXR, and PXR ligand-binding domains (LBDs), appropriate fluorescently labeled ligands, Odevixibat HCl, and positive control ligands (e.g., GW4064 for FXR).
Assay Principle: A competitive binding assay using a technique like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Procedure:
Incubate the receptor LBD with the fluorescent ligand in the presence of varying concentrations of Odevixibat or the positive control.
Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores.
A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.
Data Analysis: Calculate the IC50 value for Odevixibat for each receptor. A high IC50 value would indicate weak or no direct binding.
Protocol 2: Evaluating Indirect Effects on FXR Signaling in a Co-culture System
Objective: To model the gut-liver axis and determine the indirect effect of Odevixibat on hepatic FXR signaling.
Co-culture System: Grow Caco-2 cells on a transwell insert and HepG2 cells in the lower chamber. This allows for communication via secreted factors in the shared medium.
Procedure:
Treat the apical side of the differentiated Caco-2 monolayer with Odevixibat.
After 24-48 hours, harvest the HepG2 cells from the lower chamber.
Analyze the expression of FXR target genes (e.g., SHP, BSEP, FGF19) in the HepG2 cells using RT-qPCR.
Data Analysis: Compare the gene expression levels in HepG2 cells from Odevixibat-treated co-cultures to those from vehicle-treated controls.
Visualizations
Caption: Odevixibat's primary on-target mechanism of action.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Refinement of analytical methods for detecting Odevixibat HCl metabolites
Welcome to the technical support center for the bioanalysis of Odevixibat and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to common...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the bioanalysis of Odevixibat and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to common questions encountered during the analytical method development and sample analysis process. Given the unique properties of Odevixibat—namely its very low systemic exposure and minimal metabolism—this guide focuses on the challenges of ultra-trace quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Odevixibat?
A1: Odevixibat is largely unmetabolized. Following oral administration, approximately 97% of the dose is recovered as the unchanged parent compound in the feces.[1][2] While a small amount of the drug is metabolized in vitro via mono-hydroxylation, no significant metabolites (i.e., accounting for >10% of the dose) have been identified in plasma, urine, or feces in clinical studies.[1][3] Therefore, the primary analytical focus is typically on the parent drug.
Q2: Why is the bioanalysis of Odevixibat considered challenging?
A2: The main challenge stems from its mechanism of action as a locally acting inhibitor of the ileal bile acid transporter (IBAT), which results in minimal systemic absorption.[4] Therapeutic doses often lead to very low or undetectable plasma concentrations, with reported levels in pediatric patients ranging from just 0.06 to 0.72 ng/mL.[2] Detecting and accurately quantifying such low concentrations requires highly sensitive instrumentation and meticulously optimized methods to overcome background noise and matrix interference.
Q3: What is the most suitable analytical technique for Odevixibat quantification?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique.[5] Its high sensitivity and selectivity are essential for accurately measuring the trace concentrations of Odevixibat in complex biological matrices like plasma, serum, or feces.[5][6]
Q4: Which sample preparation technique is best for analyzing Odevixibat in plasma?
A4: Due to the ultra-low analyte concentrations, a simple protein precipitation (PPT) may not provide sufficient cleanup or concentration. Solid-phase extraction (SPE) is highly recommended as it can effectively remove interfering phospholipids and other matrix components while also concentrating the analyte, leading to improved signal-to-noise ratios and reduced ion suppression.[7][8]
Troubleshooting Guide
Problem: Weak or undetectable analyte signal for Odevixibat.
Possible Cause 1: Insufficient MS/MS Sensitivity.
Solution: Infuse a standard solution of Odevixibat directly into the mass spectrometer to optimize source parameters (e.g., gas flows, temperatures) and compound parameters (e.g., collision energy, precursor/product ion selection). Ensure the instrument is tuned and calibrated according to the manufacturer's recommendations.
Possible Cause 2: Inefficient Sample Extraction and Concentration.
Solution: Your sample preparation method may not be providing adequate recovery or enrichment. Switch from protein precipitation to a more robust method like solid-phase extraction (SPE).[8] Evaluate different SPE sorbents (e.g., reversed-phase, mixed-mode) to find the one with the highest recovery for Odevixibat. Ensure the final extract is reconstituted in the smallest possible volume of a solvent compatible with the initial mobile phase.
Possible Cause 3: Significant Ion Suppression.
Solution: See the dedicated troubleshooting point below on matrix effects. The primary solution is to improve sample cleanup or chromatographic separation to move the Odevixibat peak away from co-eluting matrix components.[7]
Problem: Significant signal variability or ion suppression (Matrix Effect).
Possible Cause 1: Co-elution with Phospholipids or other Endogenous Components.
Solution: Modify the chromatographic gradient to better separate Odevixibat from the region where phospholipids typically elute (often in the middle of a reversed-phase gradient). Incorporating a divert valve that sends the initial and final portions of the run to waste can prevent the bulk of matrix components from entering the mass spectrometer.[9]
Possible Cause 2: Inadequate Sample Cleanup.
Solution: Implement a more rigorous sample preparation method. If using protein precipitation, consider a liquid-liquid extraction (LLE) or, preferably, an SPE method designed for phospholipid removal.[7][10]
Possible Cause 3: Use of a Non-ideal Internal Standard (IS).
Solution: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Odevixibat-d4). If this is unavailable, select a structural analog that has similar chromatographic behavior and ionization efficiency. The IS must co-elute with the analyte to effectively compensate for matrix-induced suppression.[5]
Problem: Poor chromatographic peak shape (e.g., tailing, splitting, or broadening).
Possible Cause 1: Column Contamination or Degradation.
Solution: First, flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants. If peak shape does not improve, the column may be irreversibly contaminated or has developed a void. Replace the column and install a guard column to protect the new analytical column.
Possible Cause 2: Injection Solvent Mismatch.
Solution: The solvent used to reconstitute the final extract should be as weak as, or weaker than, the initial mobile phase.[11] Injecting in a solvent much stronger than the mobile phase will cause the analyte to move down the column before the gradient starts, resulting in broad or split peaks.[11]
Possible Cause 3: Secondary Interactions with the Column.
Solution: Odevixibat has basic functional groups that can interact with residual silanols on the column packing, causing peak tailing.[7] Ensure the mobile phase pH is appropriate. Adding a small amount of an additive like ammonium formate or formic acid can improve peak shape. Consider using a column with advanced end-capping or a different stationary phase.
Data Presentation: Method Parameters
Table 1: Comparison of Sample Preparation Techniques for Trace Analysis
The gold standard for correcting for matrix effects and variability.[5]
Experimental Protocols & Visualizations
Protocol 1: Solid-Phase Extraction (SPE) of Odevixibat from Human Plasma
Sample Pre-treatment: Thaw plasma samples on ice. To a 200 µL aliquot of plasma, add 20 µL of internal standard (IS) working solution (e.g., Odevixibat-d4 in 50:50 methanol:water) and vortex briefly.
Acidification: Add 200 µL of 4% phosphoric acid in water to the plasma/IS mixture. Vortex for 10 seconds. This step disrupts protein binding.
SPE Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX) by passing 1 mL of methanol followed by 1 mL of water through the wells.
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.
Wash Step 1 (Polar Interferences): Wash the wells with 1 mL of 2% formic acid in water.
Wash Step 2 (Non-polar Interferences): Wash the wells with 1 mL of methanol.
Elution: Elute Odevixibat and the IS from the SPE plate using 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A/B (90:10, v/v). Vortex to mix and centrifuge to pellet any particulates before injection.
Diagrams
Caption: General workflow for bioanalytical sample processing.
Caption: Troubleshooting decision tree for low analyte signal.
Caption: Simplified overview of Odevixibat disposition.
A Preclinical Head-to-Head: Odevixibat and Maralixibat in Models of Cholestasis
For Immediate Release This guide provides a comparative analysis of the preclinical data for two leading ileal bile acid transporter (IBAT) inhibitors, odevixibat (formerly A4250) and maralixibat (formerly SHP625), in es...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comparative analysis of the preclinical data for two leading ileal bile acid transporter (IBAT) inhibitors, odevixibat (formerly A4250) and maralixibat (formerly SHP625), in established animal models of cholestatic liver disease. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical efficacy and underlying experimental data for these compounds.
Introduction
Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver, which drives inflammation, fibrosis, and progressive liver damage. Both odevixibat and maralixibat are potent, minimally-absorbed inhibitors of the IBAT, a protein crucial for the enterohepatic circulation of bile acids. By blocking IBAT in the terminal ileum, these drugs aim to reduce the overall bile acid pool, thereby alleviating cholestatic injury. This guide summarizes and compares the key preclinical findings that formed the basis for their clinical development.
Mechanism of Action: Targeting the Ileal Bile Acid Transporter
Both odevixibat and maralixibat share a common mechanism of action by reversibly inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] This transporter is primarily located in the terminal ileum and is responsible for reabsorbing approximately 95% of bile acids, allowing them to return to the liver via the portal circulation.[1][2] In cholestatic conditions, this reabsorption exacerbates the accumulation of bile acids in the liver.
By blocking IBAT, odevixibat and maralixibat interrupt this enterohepatic circulation, leading to increased fecal excretion of bile acids.[3][4] This reduces the total bile acid pool, lowers the concentration of toxic bile acids in the liver and systemic circulation, and is hypothesized to alleviate liver damage and symptoms such as pruritus.[1][2][3][4]
Figure 1: Signaling pathway of IBAT inhibition by odevixibat and maralixibat.
Preclinical Efficacy Data
The preclinical efficacy of odevixibat and maralixibat has been evaluated in different, yet relevant, animal models of cholestasis. Odevixibat was notably studied in the multidrug resistance protein 2 (Mdr2 or Abcb4) knockout mouse model, which mimics sclerosing cholangitis. Maralixibat's effects were assessed in a partial bile duct ligation (pBDL) rat model, a surgical induction of cholestasis.
Data Presentation
The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: Effect on Serum Markers of Cholestasis and Liver Injury
Parameter
Odevixibat (A4250) in Mdr2-/- Mice
Maralixibat in pBDL Rats
Serum Bile Acids
Significant reduction
Reduced
Alkaline Phosphatase (ALP)
Significant reduction
Reduced
Alanine Aminotransferase (ALT)
Significant reduction
Reduced
Aspartate Aminotransferase (AST)
Significant reduction
Reduced
Gamma-Glutamyl Transferase (GGT)
Not Reported
Reduced
Total Bilirubin
Significant reduction
Reduced
Data for odevixibat is derived from studies in Mdr2-/- mice. Data for maralixibat is based on findings in a rat partial bile duct ligation model as cited in FDA documentation.
Table 2: Effect on Hepatic Inflammation and Fibrosis
Parameter
Odevixibat (A4250) in Mdr2-/- Mice
Maralixibat in pBDL Rats
Inflammatory Markers (e.g., TNF-α, MCP-1)
mRNA expression significantly reduced
Not Reported
Fibrosis Markers (e.g., Col1a1)
mRNA expression significantly reduced
Improved liver histology
Histological Improvement
Reduced ductular reaction and inflammation
Not explicitly quantified in available data
In animal models, maralixibat administration resulted in improvements in liver histology and a decrease in resultant hepatic fibrosis.[1]
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited.
Preclinical Cholestasis Model Workflow
The diagram below illustrates the general workflow for inducing and evaluating treatments in preclinical models of cholestasis.
A Comparative Analysis of Odevixibat HCl and Cholestyramine for the Reduction of Bile Acids in Cholestatic Liver Diseases
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, evidence-based comparison of Odevixibat HCl and cholestyramine, two therapeutic agents employed in the management of cholest...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of Odevixibat HCl and cholestyramine, two therapeutic agents employed in the management of cholestatic liver diseases to reduce systemic bile acid levels and alleviate associated symptoms, primarily pruritus. The following sections will delve into their mechanisms of action, comparative efficacy supported by clinical trial data, and detailed experimental protocols.
Introduction
Cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS), are characterized by impaired bile flow, leading to the accumulation of bile acids in the liver and systemic circulation. This accumulation is a key driver of disease progression and debilitating symptoms like severe pruritus. Odevixibat HCl, a selective inhibitor of the ileal bile acid transporter (IBAT), and cholestyramine, a bile acid sequestrant, represent two distinct pharmacological approaches to mitigate the effects of elevated bile acids.
Mechanisms of Action
The fundamental difference in the therapeutic approach of Odevixibat HCl and cholestyramine lies in their distinct mechanisms for reducing the enterohepatic circulation of bile acids.
Odevixibat HCl is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] The IBAT is the primary mechanism for the reabsorption of bile acids from the terminal ileum back into the portal circulation.[3][4] By blocking IBAT, odevixibat effectively interrupts this recycling process, leading to a significant increase in the fecal excretion of bile acids.[1][3] This reduction in the bile acid pool returning to the liver results in lower serum bile acid (sBA) concentrations.[1][2] Odevixibat acts locally in the gut with minimal systemic absorption, which is a key design feature to reduce the potential for systemic side effects.[2][3]
Cholestyramine is a non-absorbable anion-exchange resin.[5][6] When administered orally, it binds to bile acids in the intestinal lumen to form an insoluble complex that is subsequently excreted in the feces.[5][6][7] This prevents the reabsorption of bile acids, thereby interrupting the enterohepatic circulation.[7][8] The depletion of the bile acid pool signals the liver to increase the conversion of cholesterol into new bile acids, a process that can also contribute to lowering serum cholesterol levels.[8]
Figure 1: Simplified diagram of the normal enterohepatic circulation of bile acids.
Figure 2: Mechanism of action of Odevixibat HCl.
Figure 3: Mechanism of action of Cholestyramine.
Comparative Efficacy
Direct head-to-head clinical trials comparing Odevixibat HCl and cholestyramine are currently lacking. However, a comparative assessment can be made by examining data from their respective clinical trials.
Odevixibat HCl: Clinical Trial Data
The efficacy of odevixibat has been evaluated in two key Phase 3 clinical trials: PEDFIC 1 for Progressive Familial Intrahepatic Cholestasis (PFIC) and ASSERT for Alagille syndrome (ALGS).
Table 1: Summary of Odevixibat HCl Efficacy Data from Phase 3 Clinical Trials
Trial
Indication
Dosage
Primary Endpoint
Key Results
Citation(s)
PEDFIC 1
PFIC (Types 1 and 2)
40 µg/kg/day and 120 µg/kg/day
Reduction in pruritus
- 55% of patients in the combined odevixibat group had a positive pruritus assessment vs. 30% in the placebo group. - 33% of patients in the combined odevixibat group had a significant serum bile acid response vs. 0% in the placebo group.
- Mean change in scratching score of -1.7 for odevixibat vs. -0.8 for placebo (p=0.0024). - 47% reduction in serum bile acids with odevixibat vs. a 12% increase with placebo (p=0.0012).
- Sustained reductions in serum bile acids and pruritus scores observed for up to 72 weeks. - Mean change of –108 μmol/L in serum bile acid levels from baseline to weeks 70-72.
- Sustained improvements in pruritus and reductions in serum bile acids for up to 72 weeks. - Mean pruritus score dropped from 2.6 at baseline to 0.6 at weeks 33–36.
Cholestyramine has been the first-line therapy for cholestatic pruritus for many years; however, the evidence base largely consists of older and smaller-scale studies.[5][7][16]
Table 2: Summary of Cholestyramine Efficacy Data
Study Type
Indication
Dosage
Key Results
Citation(s)
Randomized Controlled Trial
Intra- and extrahepatic cholestasis
9 g/day (3g TID)
- Significant reduction in itching scores (-63.6%) and serum bile acids compared to placebo (+24.7%) at 4 weeks.
Odevixibat HCl: A Mechanistic Deep Dive and Comparative Analysis Against Other Bile Acid Modulators
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Odevixibat HCl's mechanism of action with other bile acid modulators. It is designed to offer an objective...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Odevixibat HCl's mechanism of action with other bile acid modulators. It is designed to offer an objective overview supported by experimental data to inform research and drug development in the field of cholestatic liver diseases.
Introduction to Bile Acid Modulation in Cholestatic Liver Diseases
Cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC), are characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver and systemic circulation. This accumulation is a primary driver of liver damage and debilitating symptoms, most notably severe pruritus (itching). The modulation of bile acid circulation and synthesis is, therefore, a key therapeutic strategy. This guide focuses on Odevixibat HCl, a selective inhibitor of the ileal bile acid transporter (IBAT), and compares its mechanism and efficacy with other classes of bile acid modulators.
Odevixibat HCl: A Targeted Approach to Bile Acid Reduction
Odevixibat HCl is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). Its mechanism of action is highly targeted to the terminal ileum, the primary site of bile acid reabsorption.
Mechanism of Action
By blocking IBAT, Odevixibat prevents the reabsorption of bile acids from the intestine back into the bloodstream, thereby interrupting the enterohepatic circulation. This leads to an increased excretion of bile acids in the feces. The reduced return of bile acids to the liver has two major therapeutic consequences:
Decreased Serum Bile Acid (sBA) Levels: The primary therapeutic effect is a significant reduction in the systemic pool of bile acids, alleviating the toxic burden on the liver and other tissues.
Upregulation of Bile Acid Synthesis: The liver senses the reduced bile acid return and compensates by increasing the synthesis of new bile acids from cholesterol. This process can also contribute to a reduction in serum cholesterol levels.
This targeted, non-systemic action minimizes the potential for off-target side effects, a key differentiator from other therapeutic approaches.
Comparative Analysis of Bile Acid Modulators
Odevixibat HCl's targeted IBAT inhibition offers a distinct mechanistic profile compared to other bile acid modulators, such as other IBAT inhibitors and bile acid sequestrants.
Odevixibat HCl vs. Maralixibat (IBAT Inhibitor)
Maralixibat is another IBAT inhibitor approved for the treatment of cholestatic pruritus in patients with Alagille syndrome and PFIC. While both drugs share the same molecular target, an indirect comparison of their respective Phase 3 clinical trial data in PFIC patients suggests potential differences in efficacy.
An indirect treatment comparison of the PEDFIC 1 (Odevixibat) and MARCH-PFIC (maralixibat) trials indicated that maralixibat was significantly more efficacious in the proportion of patients achieving a serum bile acid (sBA) response[1]. However, it's important to note that this was not a head-to-head trial, and patient populations may have differed.
Odevixibat HCl vs. Bile Acid Sequestrants (e.g., Cholestyramine)
Bile acid sequestrants, such as cholestyramine, are positively charged resins that bind negatively charged bile acids in the intestine, preventing their reabsorption. While this also leads to increased fecal excretion of bile acids, their mechanism is non-specific and can interfere with the absorption of other drugs and fat-soluble vitamins.
Clinical data on the efficacy of cholestyramine in PFIC is limited and less robust compared to the data for Odevixibat. While some studies have shown that cholestyramine can reduce pruritus, its effect on serum bile acid levels is less consistent[2][3]. Furthermore, gastrointestinal side effects like constipation and bloating are common with bile acid sequestrants and can limit their use[2].
Quantitative Data Presentation
The following tables summarize the key efficacy data for Odevixibat HCl from its pivotal clinical trials in Progressive Familial Intrahepatic Cholestasis (PFIC).
Table 1: Efficacy of Odevixibat in PFIC (PEDFIC 1 Trial)
Outcome Measure
Odevixibat (40 µg/kg/day)
Odevixibat (120 µg/kg/day)
Placebo
Serum Bile Acid Response
43.5%
21.1%
0%
Mean Change in sBA (µmol/L)
-141.5
-83.7
+13.1
Pruritus Response
58%
52%
30%
Mean Change in Pruritus Score
-1.13 (combined doses)
-1.13 (combined doses)
-0.25
Serum Bile Acid Response was defined as ≥70% reduction from baseline or a level ≤70 µmol/L.
Pruritus Response was based on the proportion of positive pruritus assessments.
[4][5]
Table 2: Long-Term Efficacy of Odevixibat in PFIC (PEDFIC 2 Extension Study)
Measurement of Serum Total Bile Acids (Enzymatic Colorimetric Assay)
Principle: This assay is based on the enzymatic cycling of bile acids. The enzyme 3-α-hydroxysteroid dehydrogenase (3-α-HSD) oxidizes bile acids, leading to the reduction of a chromophore that can be measured spectrophotometrically. The rate of color development is directly proportional to the total bile acid concentration in the sample.
Protocol:
Sample Preparation: Patient serum samples are collected after a period of fasting. Samples may be diluted with purified water as needed.
Standard Curve Preparation: A series of bile acid standards of known concentrations are prepared to generate a standard curve.
Reagent Preparation: The assay kit reagents, including the 3-α-HSD enzyme, cofactors (like NADH), and a chromophore, are prepared according to the manufacturer's instructions.
Assay Procedure:
An appropriate volume of standards, patient samples, and controls are added to a 96-well plate.
The reaction is initiated by adding the enzyme/chromophore mixture.
The plate is incubated at a controlled temperature (e.g., 37°C).
Data Acquisition: The absorbance is measured kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.
Calculation: The concentration of total bile acids in the patient samples is determined by comparing their rate of absorbance change to the standard curve.
Principle: The VAS is a subjective, unidimensional scale used to quantify the intensity of pruritus.
Protocol:
Instrument: A 10 cm horizontal or vertical line is presented to the patient. The endpoints are labeled "No itch" (corresponding to a score of 0) and "Worst imaginable itch" (corresponding to a score of 10).
Patient Instruction: The patient is asked to mark a point on the line that best represents the intensity of their itch over a specified period (e.g., the last 24 hours).
Scoring: The distance from the "No itch" end to the patient's mark is measured in centimeters to yield a numerical score from 0 to 10.
Figure 3: Mechanism of Action of Bile Acid Sequestrants
Conclusion
Odevixibat HCl represents a significant advancement in the management of cholestatic liver diseases through its targeted inhibition of the ileal bile acid transporter. This mechanism offers a more specific and potentially better-tolerated approach to reducing the systemic bile acid burden compared to non-specific bile acid sequestrants. While indirect comparisons with other IBAT inhibitors suggest nuances in efficacy, Odevixibat has demonstrated robust and sustained reductions in both serum bile acids and pruritus in patients with PFIC. The data and experimental protocols presented in this guide provide a foundation for researchers and clinicians to further evaluate and position Odevixibat HCl within the evolving landscape of treatments for cholestatic liver diseases. Further head-to-head clinical trials will be invaluable in definitively establishing the comparative efficacy and safety of different bile acid modulators.
A comparative analysis of the safety profiles of Odevixibat HCl and other IBAT inhibitors
A detailed examination of the safety and tolerability of ileal bile acid transporter (IBAT) inhibitors, including Odevixibat HCl, maralixibat, and elobixibat, is crucial for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed examination of the safety and tolerability of ileal bile acid transporter (IBAT) inhibitors, including Odevixibat HCl, maralixibat, and elobixibat, is crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their safety profiles, supported by data from key clinical trials.
Ileal bile acid transporter (IBAT) inhibitors represent a targeted approach for the treatment of cholestatic liver diseases and chronic constipation. By blocking the reabsorption of bile acids in the terminal ileum, these agents reduce systemic bile acid levels, thereby alleviating symptoms such as pruritus in cholestatic conditions and increasing colonic fluid and motility in constipation.[1][2] This guide focuses on the comparative safety of three prominent IBAT inhibitors: Odevixibat HCl, maralixibat, and elobixibat, drawing upon data from significant clinical trials.
Mechanism of Action and a Class-Wide Side Effect Profile
Odevixibat, maralixibat, and elobixibat all function by reversibly inhibiting the ileal bile acid transporter.[3][4][5] This shared mechanism of action leads to a predictable set of gastrointestinal adverse events, primarily diarrhea and abdominal pain, as a direct consequence of increased bile acid concentrations in the colon.[6][7] Beyond these common effects, the safety profiles of these drugs can differ, particularly concerning hepatotoxicity and systemic side effects. Odevixibat is noted to have minimal systemic absorption, acting locally in the gut.[8][9]
Quantitative Safety Data Comparison
The following table summarizes the incidence of key adverse events observed in major clinical trials for Odevixibat HCl, maralixibat, and elobixibat.
Detailed methodologies for the key clinical trials cited are outlined below to provide context for the presented safety data.
Odevixibat HCl: PEDFIC 1 Trial
Study Design: A 24-week, randomized, double-blind, placebo-controlled, global, multicenter Phase 3 trial.[10]
Participant Population: 62 patients, aged 6 months to 15.9 years, with a genetically confirmed diagnosis of Progressive Familial Intrahepatic Cholestasis (PFIC) type 1 or type 2.[10]
Intervention: Patients were randomized to receive either odevixibat at 40 µg/kg/day or 120 µg/kg/day, or a placebo, administered orally once daily.[10]
Key Safety Assessments: Monitoring and recording of all adverse events, with a focus on gastrointestinal events, liver function tests, and serum levels of fat-soluble vitamins.[13][21]
Odevixibat HCl: ASSERT Trial
Study Design: A 24-week, phase 3, double-blind, randomized, placebo-controlled trial.[7][13]
Participant Population: 52 pediatric patients with a genetically confirmed diagnosis of Alagille syndrome (ALGS), a history of significant pruritus, and elevated serum bile acids.[7]
Intervention: Patients were randomized in a 2:1 ratio to receive either oral odevixibat 120 µg/kg per day or a placebo.[7]
Key Safety Assessments: Evaluation of treatment-emergent adverse events, serious adverse events, and laboratory parameters including liver function tests.[7][14]
Maralixibat: ICONIC Trial
Study Design: A phase 2b, placebo-controlled, randomized withdrawal study with an open-label extension.[22]
Participant Population: Children aged 1 to 18 years with Alagille syndrome, elevated serum bile acid levels, and intractable pruritus.[22]
Intervention: Following an 18-week open-label treatment period with maralixibat (380 μg/kg once daily), participants were randomized to either continue maralixibat or switch to a placebo for 4 weeks.[22]
Key Safety Assessments: Monitoring of adverse events, serious adverse events, and laboratory values throughout all phases of the trial.[11][23]
Maralixibat: MARCH-PFIC Trial
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.[15]
Participant Population: 93 patients aged 1 to 17 years with PFIC and persistent pruritus.[4]
Intervention: Patients were randomized to receive either maralixibat oral solution (escalated to 570 μg/kg twice daily) or a placebo for 26 weeks.[5][15]
Key Safety Assessments: Collection of data on all treatment-emergent adverse events, with a focus on gastrointestinal and liver-related events.[15]
Elobixibat: Phase 3 Trial for Chronic Constipation
Study Design: A 2-week, randomized, double-blind, placebo-controlled phase 3 trial, followed by a 52-week open-label extension.[12]
Participant Population: Patients aged 20–80 years with chronic constipation for at least 6 months, meeting the Rome III criteria for functional constipation.[12]
Intervention: In the initial 2-week trial, patients were randomized to receive either elobixibat 10 mg/day or a placebo. In the 52-week extension, patients received elobixibat at doses ranging from 5-15 mg/day.[12]
Key Safety Assessments: Recording of all adverse drug reactions, with a particular focus on gastrointestinal side effects.[12][17]
Visualizing Pathways and Processes
To further elucidate the mechanisms and comparisons, the following diagrams are provided.
A Comparative Analysis of Odevixibat HCl and Maralixibat for Cholestatic Pruritus
A detailed guide for researchers and drug development professionals on the clinical trial data of two leading Ileal Bile Acid Transporter (IBAT) inhibitors. This guide provides a comprehensive comparison of Odevixibat HC...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed guide for researchers and drug development professionals on the clinical trial data of two leading Ileal Bile Acid Transporter (IBAT) inhibitors.
This guide provides a comprehensive comparison of Odevixibat HCl and maralixibat, two novel treatments for cholestatic pruritus associated with rare pediatric liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille Syndrome (ALGS). The information is compiled from their pivotal clinical trials to support research and development efforts in this field.
Mechanism of Action: IBAT Inhibition
Both Odevixibat and maralixibat are inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking this transporter in the terminal ileum, these drugs disrupt the enterohepatic circulation of bile acids.[3][4] This leads to a decrease in the reabsorption of bile acids, thereby increasing their fecal excretion and reducing the overall bile acid pool in the body.[1][4] The reduction in systemic bile acid levels is believed to alleviate the debilitating pruritus (itching) that is a hallmark of cholestatic liver diseases.[1][2]
Figure 1: Mechanism of Action of IBAT Inhibitors.
Pivotal Clinical Trial Protocols
The efficacy and safety of Odevixibat and maralixibat were established in the PEDFIC 1 & 2 and ICONIC trials, respectively. Below is a summary of their experimental protocols.
Odevixibat HCl: PEDFIC 1 & 2 Trials
The PEDFIC (Progressive Familial Intrahepatic Cholestasis) program consisted of PEDFIC 1, a Phase 3, randomized, double-blind, placebo-controlled trial, and PEDFIC 2, an open-label extension study.[5][6]
Study Design: PEDFIC 1 was a 24-week trial where patients were randomized to receive Odevixibat (40 µg/kg/day or 120 µg/kg/day) or a placebo.[2][7] PEDFIC 2 was a long-term, open-label extension study for patients who completed PEDFIC 1, as well as new patients.[8]
Inclusion Criteria: Patients aged 6 months to 18 years with a genetic confirmation of PFIC type 1 or 2, elevated serum bile acids (sBA), and a history of significant pruritus were included.[1]
Exclusion Criteria: Key exclusions were predicted complete absence of the bile salt export pump (BSEP) protein, prior surgical biliary diversion, and decompensated liver disease.[1]
Dosage: In PEDFIC 1, patients received either 40 µg/kg/day or 120 µg/kg/day of Odevixibat.[2] In PEDFIC 2, all patients received 120 µg/kg/day.[8] The recommended starting dose in clinical practice is 40 µg/kg/day, with a possible increase to 120 µg/kg/day if there is no improvement in pruritus after 3 months.[9][10][11]
Pruritus Assessment: Pruritus was measured using the PRUCISION™ Observer-Reported Outcome (ObsRO) scale, a validated 5-point scale (0=No scratching to 4=Worst possible scratching), with scores recorded twice daily by a caregiver.[12][13]
Serum Bile Acid Measurement: Serum bile acid levels were measured at baseline and at various time points throughout the trials to assess the pharmacodynamic effect of Odevixibat.[14]
Maralixibat: ICONIC Trial
The ICONIC trial was a Phase 2b, randomized, double-blind, placebo-controlled withdrawal study for patients with Alagille Syndrome.[15][16]
Study Design: The trial included an 18-week open-label treatment period with maralixibat, followed by a 4-week randomized withdrawal period where patients either continued maralixibat or received a placebo.[16][17] This was followed by a long-term open-label extension.[18]
Inclusion Criteria: Patients aged 1 to 18 years with a diagnosis of ALGS, evidence of cholestasis (sBA >3x upper limit of normal), and significant pruritus were enrolled.[15][19]
Exclusion Criteria: Patients with a history of surgical disruption of the enterohepatic circulation, liver transplant, or decompensated cirrhosis were excluded.[15]
Dosage: The initial dose of maralixibat was 380 µg/kg once daily.[16][20] During the long-term extension, doses could be increased.[18]
Pruritus Assessment: Pruritus was assessed daily using the Itch Reported Outcome (ItchRO) scale, a validated 0-4 scale (0=none to 4=very severe).[21][22][23]
Serum Bile Acid Measurement: Fasting serum bile acid levels were a primary endpoint and were measured at baseline and throughout the study to evaluate the drug's efficacy.[15]
Four serious TEAEs reported, all unrelated to maralixibat[17]
Comparative Framework
When evaluating Odevixibat and maralixibat, researchers and clinicians should consider several key factors.
Figure 3: Key Parameters for Drug Comparison.
Conclusion
Both Odevixibat HCl and maralixibat have demonstrated significant efficacy in reducing cholestatic pruritus and serum bile acids in patients with PFIC and ALGS, respectively. Their shared mechanism of action as IBAT inhibitors represents a targeted approach to managing these debilitating conditions. While their pivotal trials have shown promising results, ongoing long-term studies will further elucidate their sustained safety and efficacy profiles. This comparative guide provides a foundational overview for researchers and drug development professionals to understand the clinical landscape of these two important therapies.
Evaluating the Synergistic Potential of Odevixibat HCl and Ursodeoxycholic Acid in Cholestatic Liver Diseases
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide The management of cholestatic liver diseases, characterized by impaired bile flow and the accumulation of toxic bile acids, presents a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The management of cholestatic liver diseases, characterized by impaired bile flow and the accumulation of toxic bile acids, presents a significant therapeutic challenge. This guide provides a comprehensive evaluation of the potential synergistic effects of combining Odevixibat HCl, a selective inhibitor of the ileal bile acid transporter (IBAT), with the established therapeutic agent, ursodeoxycholic acid (UDCA). By examining their distinct mechanisms of action and the available clinical trial data, this document aims to offer valuable insights for researchers and drug development professionals.
Mechanisms of Action: A Complementary Approach
Odevixibat and UDCA target different aspects of bile acid pathophysiology, suggesting a basis for a synergistic or additive therapeutic effect.
Odevixibat HCl: This novel drug is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking IBAT in the terminal ileum, Odevixibat disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[1][2] This, in turn, reduces the total bile acid pool in the body, alleviating the toxic burden on the liver.[1]
Ursodeoxycholic Acid (UDCA): UDCA is a hydrophilic bile acid that has been a cornerstone of cholestatic liver disease treatment for decades. Its multifaceted mechanism of action includes:
Protection of cholangiocytes: UDCA protects bile duct cells from the cytotoxic effects of more hydrophobic bile acids.[3][4]
Stimulation of hepatobiliary secretion: It enhances the secretion of bile from the liver.[3][5]
Protection of hepatocytes: UDCA exhibits anti-apoptotic properties, protecting liver cells from bile acid-induced cell death.[3][5]
The complementary actions of Odevixibat in reducing the overall bile acid load and UDCA in protecting the liver from the remaining bile acids provide a strong rationale for their combined use.
Signaling Pathway of Odevixibat and UDCA
Caption: Mechanisms of Odevixibat and UDCA.
Clinical Evaluation: Insights from Odevixibat Trials
While no dedicated clinical trials have been designed with the primary objective of evaluating the synergistic effects of Odevixibat and UDCA, pivotal Phase 3 studies of Odevixibat in Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS) permitted the concomitant use of UDCA. These trials, PEDFIC 1 & 2 and ASSERT, provide valuable real-world data on the combination.[4][6]
Experimental Protocols of Key Clinical Trials
PEDFIC 1 (NCT03566238): This was a 24-week, randomized, double-blind, placebo-controlled study in children with PFIC types 1 or 2.[3][7] Patients were randomized to receive Odevixibat (40 μg/kg/day or 120 μg/kg/day) or a placebo.[3] The primary endpoints were the proportion of patients with a positive pruritus assessment and the proportion of patients with a serum bile acid response.[7] Concomitant use of UDCA was permitted if the dose was stable.[6]
PEDFIC 2 (NCT03659916): This is an ongoing, open-label extension study for patients from PEDFIC 1 and new patients with any PFIC type.[1][6] All patients in this study receive Odevixibat. The study is designed to evaluate the long-term safety and efficacy of Odevixibat.[6]
ASSERT (NCT04674761): This was a 24-week, randomized, double-blind, placebo-controlled trial in patients with Alagille syndrome.[2][8] Patients were randomized to receive Odevixibat (120 μg/kg/day) or a placebo.[8] The primary endpoint was the change from baseline in pruritus, and a key secondary endpoint was the change in serum bile acid levels.[8] Concomitant UDCA use was permitted.[4]
Experimental Workflow of Odevixibat Clinical Trials
Caption: Generalized workflow of Odevixibat clinical trials.
Quantitative Data Analysis
An interim analysis of the PEDFIC 2 open-label extension study reported that Odevixibat produced "generally consistent treatment effects on serum bile acids and proportion of positive pruritus assessments across all subgroups examined," including baseline use of UDCA.[1] However, the specific data from this subgroup analysis were not provided in the publication.[1]
A pooled analysis of the PEDFIC 1 and 2 studies also noted that the magnitude of efficacy response was variable in some subgroups, though a direct comparison of outcomes with and without concomitant UDCA was not detailed.[9]
The tables below summarize the overall efficacy of Odevixibat from the PEDFIC 1 and ASSERT trials, where a portion of the participants were also taking UDCA. It is important to note that these results reflect the overall study population and are not a direct comparison of Odevixibat with and without UDCA.
Table 1: Efficacy of Odevixibat in the PEDFIC 1 Trial (24 Weeks) [7][10]
Endpoint
Odevixibat (40 & 120 µg/kg/day combined, n=42)
Placebo (n=20)
p-value
Proportion of Positive Pruritus Assessments
53.5%
28.7%
0.004
Serum Bile Acid Response
33.3%
0%
0.003
Table 2: Efficacy of Odevixibat in the ASSERT Trial (24 Weeks) [2][8][11]
Endpoint
Odevixibat (120 µg/kg/day, n=35)
Placebo (n=17)
p-value
Change in Scratching Score from Baseline
-1.7
-0.8
0.0024
Change in Serum Bile Acids from Baseline (µmol/L)
-90
+22
0.0012
Discussion and Future Directions
The available evidence suggests that Odevixibat is an effective treatment for pruritus and elevated serum bile acids in patients with PFIC and ALGS. The concurrent use of UDCA in a substantial number of participants in the pivotal clinical trials indicates that the combination is well-tolerated. While a definitive synergistic effect cannot be quantified without direct comparative data, the distinct and complementary mechanisms of action of Odevixibat and UDCA provide a strong theoretical basis for a combined therapeutic strategy.
For drug development professionals, these findings are encouraging. Future clinical trials could be designed to specifically evaluate the synergistic or additive effects of this combination, potentially with a primary endpoint that captures the multifaceted benefits of both agents. Such studies would be invaluable in optimizing treatment regimens for patients with cholestatic liver diseases. Researchers are encouraged to explore the molecular pathways through which this potential synergy might occur.
Benchmarking Odevixibat HCl's efficacy against surgical interventions for PFIC
An Objective Comparison of Odevixibat HCl and Surgical Interventions for the Treatment of Progressive Familial Intrahepatic Cholestasis (PFIC) Introduction Progressive Familial Intrahepatic Cholestasis (PFIC) encompasses...
Author: BenchChem Technical Support Team. Date: November 2025
An Objective Comparison of Odevixibat HCl and Surgical Interventions for the Treatment of Progressive Familial Intrahepatic Cholestasis (PFIC)
Introduction
Progressive Familial Intrahepatic Cholestasis (PFIC) encompasses a group of rare, autosomal recessive genetic disorders that disrupt bile formation and flow, leading to progressive liver disease. The accumulation of bile acids results in severe pruritus, jaundice, and growth failure, often culminating in liver failure.[1] Treatment strategies aim to alleviate the debilitating symptoms, primarily pruritus, and to slow the progression of liver disease, thereby improving quality of life and delaying or preventing the need for a liver transplant.[1][2]
Historically, treatment options were limited to off-label medications and surgical interventions, such as partial external biliary diversion (PEBD) or liver transplantation (LT).[2][3] The recent approval of Odevixibat HCl (Bylvay®), a selective inhibitor of the ileal bile acid transporter (IBAT), has introduced a novel pharmacological approach to managing PFIC.[2][4] This guide provides a detailed, data-driven comparison of the efficacy of Odevixibat HCl against traditional surgical interventions for PFIC, tailored for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action
Odevixibat HCl: Odevixibat is a potent, reversible, non-systemic inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[5][6] By acting locally in the terminal ileum, it blocks the reabsorption of bile acids, interrupting the enterohepatic circulation.[5][6] This leads to an increased fecal excretion of bile acids, consequently reducing the serum bile acid (sBA) concentration and alleviating the associated cholestatic symptoms like pruritus.[5][7]
Surgical Interventions:
Partial External Biliary Diversion (PEBD): This procedure surgically diverts a portion of the bile from the gallbladder to an external stoma on the abdominal wall.[8][9] By preventing the re-entry of a significant fraction of bile into the enterohepatic circulation, PEBD effectively reduces the total bile acid pool in the body.[2][8]
Liver Transplantation (LT): This is the definitive treatment for end-stage liver disease resulting from PFIC. It involves replacing the diseased liver with a healthy donor liver, thereby correcting the underlying genetic defect within the liver and restoring normal bile acid metabolism.[9][10]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of Odevixibat HCl and surgical interventions in treating PFIC.
Table 1: Efficacy of Odevixibat HCl in PFIC (PEDFIC 1 & 2 Trials)
Efficacy Endpoint
Odevixibat Treatment Arm
Placebo Arm
Long-Term Odevixibat (PEDFIC 2)
Serum Bile Acid (sBA) Reduction
33.3% of patients achieved ≥70% reduction or a level of ≤70 µmol/L[11]
The pivotal data for Odevixibat's efficacy comes from the PEDFIC (Progressive Familial Intrahepatic Cholestasis) clinical trial program.
PEDFIC 1 (NCT03566238): This was a 24-week, randomized, double-blind, placebo-controlled Phase 3 trial.[13][16]
Population: Approximately 62 children aged 6 months to 18 years with a confirmed diagnosis of PFIC type 1 or type 2, significant pruritus, and elevated sBA.[16][24]
Intervention: Patients were randomized (1:1:1) to receive one of two oral doses of Odevixibat (40 µg/kg/day or 120 µg/kg/day) or a placebo, once daily.[16]
Primary Endpoints:
Pruritus Assessment (US FDA): The proportion of positive pruritus assessments, defined as a reduction in scratching score on an observer-reported outcome (ObsRO) scale (0-4 points) from baseline.[11][24]
Serum Bile Acid Response (EMA): The proportion of patients achieving either a ≥70% reduction in sBA levels from baseline or reaching a level of ≤70 µmol/L.[11]
Key Secondary Endpoints: Included assessments of sleep parameters, growth, and overall quality of life.[12][25]
PEDFIC 2 (NCT03659916): An ongoing, open-label extension study evaluating the long-term safety and efficacy of Odevixibat.[13][26]
Population: Patients who completed PEDFIC 1 (from both Odevixibat and placebo arms) and new, treatment-naïve patients with any PFIC subtype.[16][27]
Intervention: All participants receive Odevixibat at a dose of 120 µg/kg/day.[15]
Methodology: Patients are followed for extended periods (data reported for up to 72 weeks and beyond) to assess sustained efficacy on sBA, pruritus, growth, and hepatic parameters, as well as long-term safety and native liver survival rates.[14][15]
PEBD is a surgical procedure designed to interrupt the enterohepatic circulation of bile acids.
Objective: To divert bile externally, reducing the amount of bile acids reabsorbed in the intestine.[9]
Methodology: The procedure is typically performed as follows:
A laparotomy (or laparoscopic approach) is performed to access the abdominal cavity.
The gallbladder and a segment of the small intestine (jejunum) are identified.
A short segment of the jejunum (approximately 10-15 cm) is isolated, maintaining its blood supply.[3][8]
One end of this jejunal segment is anastomosed (surgically connected) to the fundus (top) of the gallbladder.[3]
The other end is brought through the abdominal wall to create a cutaneous stoma (an opening).[3][9]
Bile flows from the liver into the gallbladder, and a portion is then diverted through the jejunal conduit and out of the body via the stoma into a collection bag.[9] The amount of bile diverted can range from 30-120 mL per day.[2]
Visualizations: Pathways and Workflows
Caption: Mechanism of Odevixibat HCl action on the enterohepatic circulation.
Caption: Simplified clinical management workflow for PFIC.
Conclusion
The management of Progressive Familial Intrahepatic Cholestasis has been significantly advanced by the introduction of Odevixibat HCl, which offers a targeted, non-invasive therapeutic option. Clinical data from the PEDFIC trials demonstrate that Odevixibat significantly reduces both serum bile acids and pruritus with a manageable safety profile, primarily characterized by mild to moderate gastrointestinal events.[11][15] Long-term data suggest high rates of native liver and surgery-free survival, positioning it as a primary therapy for many PFIC patients.[15]
Surgical interventions remain crucial components of PFIC management. Partial External Biliary Diversion is an effective procedure for reducing bile acids and improving symptoms, particularly in PFIC1 and PFIC3.[17][18] However, its efficacy is notably lower in PFIC2, and it is associated with potential stoma-related complications.[17][18][19] PEBD is often considered a bridging procedure to delay the need for a liver transplant.[2][19] Liver transplantation is the definitive treatment for end-stage liver disease, offering a cure for pruritus and high long-term survival rates.[10] However, it is a major operation with significant risks, the need for lifelong immunosuppression, and potential for post-transplant complications, especially in PFIC1.[9][20][23]
The choice between these interventions depends on the PFIC subtype, disease severity, presence of cirrhosis, and patient-specific factors. Odevixibat provides a valuable and less invasive first-line or long-term management option, while surgical procedures are reserved for patients who are unresponsive to medical therapy or have advanced liver disease.
Meta-analysis of clinical outcomes for next-generation IBAT inhibitors
A Comparative Guide for Researchers and Drug Development Professionals The landscape of treatment for cholestatic liver diseases and chronic constipation is rapidly evolving with the advent of next-generation ileal bile...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of treatment for cholestatic liver diseases and chronic constipation is rapidly evolving with the advent of next-generation ileal bile acid transporter (IBAT) inhibitors. These agents offer a targeted approach by blocking the reabsorption of bile acids in the terminal ileum, thereby reducing systemic bile acid levels and alleviating associated symptoms. This guide provides a comprehensive meta-analysis of the clinical outcomes for key next-generation IBAT inhibitors, including maralixibat, odevixibat, linerixibat, and elobixibat, based on recent clinical trial data.
Mechanism of Action
IBAT inhibitors act locally in the gut to block the apical sodium-dependent bile acid transporter (ASBT), also known as IBAT.[1][2] This transporter is responsible for the reabsorption of approximately 95% of bile acids from the small intestine back into the portal circulation.[2][3] By inhibiting this process, these drugs increase the excretion of bile acids in feces.[4] This interruption of the enterohepatic circulation of bile acids leads to a decrease in the total bile acid pool, which in turn reduces the bile acid burden on the liver and systemic circulation.[3] The liver compensates by increasing the synthesis of new bile acids from cholesterol, a process that can also lead to a reduction in serum LDL cholesterol levels.[2][3]
Caption: Mechanism of Action of IBAT Inhibitors.
Comparative Efficacy
The clinical efficacy of next-generation IBAT inhibitors has been evaluated in various cholestatic liver diseases and chronic constipation. The primary endpoints in cholestasis trials typically include changes in pruritus (itching) scores and serum bile acid (sBA) concentrations. For chronic constipation, the focus is on the frequency of spontaneous bowel movements (SBMs).
ALGS (ICONIC study): Significant reduction in pruritus (-1.6 points from baseline) and sBA (-96 µmol/L from baseline) at week 48.[5] PFIC (MARCH-PFIC study): Statistically significant improvement in pruritus severity (p=0.0098) and significant reductions in sBA.[6]
ALGS (ASSERT study): Significant reduction in pruritus (mean change of -1.7 vs -0.8 for placebo) and sBA (mean change of -90 µmol/L vs +22 µmol/L for placebo).[8][9] PFIC (PEDFIC-1 study): Statistically significant improvements in pruritus severity and reductions in sBA levels compared to placebo.[10][11]
Cholestatic Pruritus in Primary Biliary Cholangitis (PBC)
PBC (GLIMMER study): Significant improvement in itch in the 40 mg and 90 mg twice-daily, and 180 mg once-daily groups compared to placebo.[1] Diarrhea was the most frequent adverse event.[13]
Chronic Constipation (Phase 3 trials): Significantly greater frequency of spontaneous bowel movements per week compared to placebo (6.4 vs 1.7, p<0.0001).[14][15]
The safety profile of IBAT inhibitors is primarily characterized by gastrointestinal side effects, which are a direct consequence of their mechanism of action.
Inguinal hernia was reported as a moderate adverse drug reaction in one patient.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for key phase 3 trials.
Maralixibat: MARCH-PFIC Study
Objective: To evaluate the efficacy and safety of maralixibat in patients with PFIC.[19]
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.
Participants: Patients aged 1 to 17 years with genetically confirmed PFIC and persistent pruritus.[7][20]
Intervention: Maralixibat oral solution (up to 600 mcg/kg) or placebo administered twice daily for 26 weeks.[20]
Primary Endpoint: Mean change in average Itch Reported Outcome (Observer) (ItchRO(Obs)) score from baseline over 26 weeks.[7]
Secondary Endpoints: Mean change in total sBA concentration, bilirubin levels, growth parameters, and sleep disturbances.[7]
Odevixibat: PEDFIC-1 Study
Objective: To assess the efficacy and safety of odevixibat for the treatment of PFIC.[10]
Study Design: A 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[12]
Participants: Pediatric patients with PFIC type 1 or 2.[11]
Intervention: Odevixibat (40 μg/kg/day or 120 μg/kg/day) or placebo administered orally once daily.[12]
Primary Endpoints: Proportion of patients with a positive pruritus assessment and the change from baseline in sBA levels.[12]
Secondary Endpoints: Changes in sleep parameters and quality of life measures.[10]
Caption: A Typical Clinical Trial Workflow for IBAT Inhibitors.
Conclusion
Next-generation IBAT inhibitors represent a significant advancement in the management of cholestatic pruritus and chronic constipation. Maralixibat and odevixibat have demonstrated robust efficacy and acceptable safety profiles in pediatric patients with ALGS and PFIC, leading to their regulatory approval for these indications.[7][10][21] Linerixibat shows promise for treating pruritus in adults with PBC, and elobixibat is an effective option for chronic constipation.[1][14] The primary side effects are gastrointestinal and are generally manageable. Future research will likely focus on expanding the indications for these drugs and developing second-generation inhibitors with improved tolerability. This comparative guide provides a valuable resource for researchers and clinicians to understand the current landscape and future directions of IBAT inhibitor therapy.
Proper Disposal of Odevixibat HCl: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Odevixibat HCl in a laboratory setting. This procedure is based on current safety data sheets and general best practices...
Author: BenchChem Technical Support Team. Date: November 2025
The following guide provides essential safety and logistical information for the proper disposal of Odevixibat HCl in a laboratory setting. This procedure is based on current safety data sheets and general best practices for pharmaceutical waste management.
Disclaimer: While Odevixibat itself is not classified as a hazardous substance according to available safety data sheets, it is imperative to handle all chemical waste with care and adhere to the specific regulations of your institution and local authorities.[1][2]
I. Pre-Disposal Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to assess the risks and ensure adequate personal protection.
1. Consult the Safety Data Sheet (SDS): Always review the most current SDS for Odevixibat. The SDS provides critical information on handling, storage, and disposal.[1][2][3]
2. Wear Appropriate PPE: Based on the SDS, the following PPE is recommended when handling Odevixibat HCl:
Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles.[3]
Lab Coat: A standard lab coat should be worn to prevent skin exposure.[3]
II. Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for disposing of Odevixibat HCl waste, including pure compound, contaminated materials, and solutions.
Step 1: Segregate the Waste
Do not mix Odevixibat HCl waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
Keep Odevixibat HCl waste separate from hazardous wastes, such as reactive, corrosive, or toxic chemicals.
Step 2: Contain the Waste
Solid Waste: Collect pure Odevixibat HCl powder and any contaminated solid materials (e.g., weighing paper, contaminated gloves, or paper towels) in a clearly labeled, closed, and suitable container.[3]
Solution Waste: If Odevixibat HCl is in a solution, do not pour it down the drain.[3] Collect it in a sealed, compatible waste container. The container should be appropriately labeled with the contents.
Step 3: Label the Waste Container
Clearly label the waste container as "Odevixibat HCl Waste" or according to your facility's specific labeling requirements.
Include the date and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Arrange for Disposal
Non-Hazardous Waste Stream: Since Odevixibat is not classified as hazardous, it may be eligible for disposal through your institution's non-hazardous pharmaceutical or chemical waste stream.
Licensed Disposal Company: For larger quantities or as a best practice, arrange for disposal through a licensed hazardous material disposal company.[2] This ensures compliance with all federal and local regulations.[2]
Incineration: An approved method for pharmaceutical waste is incineration in a facility equipped with an afterburner and scrubber.[2]
Step 5: Handle Spills
In the event of a spill, avoid breathing dust or vapors.[3]
Collect the spilled material mechanically and place it into a suitable container for disposal.
The following diagram illustrates the decision-making process for the proper disposal of Odevixibat HCl.
Caption: Workflow for the proper disposal of Odevixibat HCl in a laboratory setting.
IV. Regulatory Context
While Odevixibat is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), all pharmaceutical waste disposal is subject to federal and local regulations.[4][5] It is considered best practice to manage all pharmaceutical waste streams responsibly to prevent environmental contamination.[5] Never dispose of chemical waste, including non-hazardous pharmaceuticals, down the drain unless specifically authorized by your institution's EHS department and local wastewater authority.[3]
Personal protective equipment for handling Odevixibat HCl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Odevixibat HCl. The following procedures and recommendations are designed to ensure a...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Odevixibat HCl. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of the compound.
Personal Protective Equipment (PPE)
When handling Odevixibat HCl, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2][3] The recommended PPE includes:
PPE Category
Specification
Rationale
Hand Protection
Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
A lab coat or impervious clothing should be worn. For larger quantities or when there is a risk of significant exposure, consider disposable clothing.[2][4][5]
While some safety data sheets (SDS) indicate that Odevixibat is not classified as a hazardous substance, others suggest it may cause respiratory irritation.[1][2] Therefore, it is prudent to handle it with care, adhering to standard laboratory safety protocols.
Store in a tightly closed container in a cool, well-ventilated place.[1][2]
The recommended storage temperature for the powder form is -20°C.[2][6]
First Aid Measures
In case of exposure, follow these first aid procedures:
Exposure Route
First Aid Protocol
Inhalation
Move the person to fresh air. If breathing is difficult, administer artificial respiration. Seek medical attention.[1][2]
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]
Ingestion
Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[1][2]
Spill and Disposal Procedures
Spill Response:
Evacuate personnel from the immediate area.
Wear appropriate PPE as detailed above.
Contain the spill to prevent further spread.
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
Collect the spilled material and any contaminated absorbent material in a suitable, labeled container for disposal.[1]
Clean the spill area thoroughly.
Disposal:
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Do not allow the material to enter drains or waterways.[1]
Waste materials may be sent to a licensed hazardous material disposal company.[4]
Odevixibat HCl Handling Workflow
Caption: Workflow for the safe handling and disposal of Odevixibat HCl.